molecular formula C45H76O19 B1216486 Disporoside C

Disporoside C

カタログ番号: B1216486
分子量: 921.1 g/mol
InChIキー: SORUXVRKWOHYEO-YGNOLRTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Officinalisnin I is a steroid saponin.
Officinalisnin I has been reported in Disporopsis pernyi and Yucca schidigera with data available.

特性

分子式

C45H76O19

分子量

921.1 g/mol

IUPAC名

(2R,3R,4S,5S,6R)-2-[(2R)-4-[(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20+,21-,22+,23-,24+,25+,26+,27-,28-,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1

InChIキー

SORUXVRKWOHYEO-YGNOLRTQSA-N

異性体SMILES

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O

正規SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O

製品の起源

United States

Foundational & Exploratory

A Technical Guide to Disporosides A-D: Novel Steroidal Saponins from Disporopsis pernyi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporopsis pernyi (Hua) Diels is a perennial herbaceous plant that has been utilized in traditional medicine for its various therapeutic properties. Phytochemical investigations have revealed a rich composition of bioactive compounds, among which steroidal saponins (B1172615) are of significant interest due to their diverse pharmacological activities. This technical guide focuses on a group of four new spirostanol (B12661974) saponins—Disporosides A, B, C, and D—isolated from the rhizomes of Disporopsis pernyi. The structural elucidation of these compounds was accomplished through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), as well as chemical hydrolysis. This document provides a comprehensive overview of their chemical structures, quantitative data, and the experimental protocols for their isolation and characterization, aimed at facilitating further research and development in medicinal chemistry and pharmacology.

Data Presentation: Physicochemical and Spectroscopic Data

The physicochemical properties and key spectroscopic data for Disporosides A-D are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of Disporosides A-D
CompoundMolecular FormulaMolecular Weight (HR-FAB-MS)Appearance
Disporoside A C45H74O18902.4867 [M+Na]+White amorphous powder
Disporoside B C61H102O191142.6915 [M+Na]+White amorphous powder
Disporoside C C51H84O221064.5381 [M+Na]+White amorphous powder
Disporoside D C51H82O231078.5177 [M+Na]+White amorphous powder
Table 2: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Aglycone of Disporosides A-D
Carbon No.Disporoside ADisporoside BThis compoundDisporoside D
137.837.837.937.9
230.130.130.230.2
377.977.978.078.0
439.439.439.539.5
576.176.176.276.2
629.229.229.329.3
729.129.129.229.2
835.535.535.635.6
954.754.754.854.8
1037.337.337.437.4
1121.421.421.521.5
1240.140.140.240.2
1340.940.941.041.0
1456.556.556.656.6
1532.232.232.332.3
1681.281.281.381.3
1762.962.963.063.0
1816.516.516.616.6
1912.612.612.712.7
2042.142.142.242.2
2114.714.714.814.8
22109.5109.5109.6109.6
2331.831.831.931.9
2429.329.329.429.4
2530.630.630.730.7
2667.167.167.267.2
2717.417.417.517.5
Table 3: ¹³C NMR Spectroscopic Data (δ in ppm, C₅D₅N) for the Sugar Moieties of Disporosides A-D
Sugar UnitCarbon No.Disporoside ADisporoside BThis compoundDisporoside D
Glc (I) 1'100.4100.4100.5100.5
2'81.181.181.281.2
3'77.977.978.078.0
4'71.671.671.771.7
5'78.278.278.378.3
6'69.869.869.969.9
Glc (II) 1''104.9104.9105.0105.0
2''76.576.576.676.6
3''78.178.178.278.2
4''71.571.571.671.6
5''77.977.978.078.0
6''62.764.662.862.8
Glc (III) 1'''104.8104.8104.9104.9
2'''75.275.275.375.3
3'''78.478.478.578.5
4'''71.871.871.971.9
5'''78.178.178.278.2
6'''62.762.762.862.8
Hexadecanoyl CO-173.2--
CH₂-34.6, 25.4, 29.5-30.1, 32.3, 23.1--
CH₃-14.4--
Glc (IV) 1''''--105.1105.1
2''''--76.776.7
3''''--78.378.3
4''''--71.771.7
5''''--78.178.1
6''''--62.862.8
Api 1'''''---111.4
2'''''---78.1
3'''''---80.5
4'''''---75.2
5'''''---65.4

Experimental Protocols

General Experimental Procedures

Optical rotations were measured on a JASCO DIP-370 digital polarimeter. IR spectra were recorded on a Bio-Rad FTS-135 spectrometer with KBr pellets. NMR spectra were recorded on Bruker AM-400 and DRX-500 spectrometers with pyridine-d₅ (C₅D₅N) as the solvent and TMS as the internal standard. HR-FAB-MS were measured on a VG AutoSpec-3000 spectrometer.

Plant Material

The rhizomes of Disporopsis pernyi (Hua) Diels were collected in the Yunnan Province of China. A voucher specimen has been deposited at the Herbarium of the Kunming Institute of Botany, Chinese Academy of Sciences.

Extraction and Isolation

The air-dried and powdered rhizomes of D. pernyi (5 kg) were extracted with 70% aqueous acetone (B3395972) at room temperature. The extract was concentrated under reduced pressure to yield a residue, which was then suspended in H₂O and partitioned successively with CHCl₃ and n-BuOH.

The n-BuOH-soluble fraction (200 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (from 9:1:0.1 to 6:4:1) to yield five crude fractions (Fr. 1-5).

  • Fraction 2 was further purified by repeated column chromatography on silica gel and preparative HPLC to yield Disporoside A (25 mg) and Disporoside B (18 mg).

  • Fraction 4 was subjected to repeated column chromatography on silica gel, followed by preparative HPLC to afford This compound (30 mg) and Disporoside D (22 mg).

Acid Hydrolysis

A solution of each saponin (B1150181) (ca. 5 mg) in 1M HCl/dioxane (1:1, 2 ml) was heated at 100°C for 3 hours. The reaction mixture was then diluted with H₂O and extracted with CHCl₃. The aqueous layer was neutralized with Amberlite IRA-400 and concentrated. The resulting sugars were identified by TLC comparison with authentic samples. The aglycone was identified by comparison of its spectroscopic data with known compounds.

Mandatory Visualizations

Experimental Workflow for Isolation of Disporosides A-D

experimental_workflow plant_material Dried Rhizomes of D. pernyi (5 kg) extraction Extraction with 70% aq. Acetone plant_material->extraction concentration Concentration extraction->concentration partitioning Partitioning (CHCl3 / n-BuOH) concentration->partitioning n_buoh_fraction n-BuOH Fraction (200 g) partitioning->n_buoh_fraction silica_gel_1 Silica Gel Column Chromatography n_buoh_fraction->silica_gel_1 fractions Fractions 1-5 silica_gel_1->fractions fraction_2 Fraction 2 fractions->fraction_2 Early eluting fraction_4 Fraction 4 fractions->fraction_4 Later eluting purification_1 Repeated Silica Gel CC & Prep. HPLC fraction_2->purification_1 purification_2 Repeated Silica Gel CC & Prep. HPLC fraction_4->purification_2 disporoside_a Disporoside A purification_1->disporoside_a disporoside_b Disporoside B purification_1->disporoside_b disporoside_c This compound purification_2->disporoside_c disporoside_d Disporoside D purification_2->disporoside_d

Caption: Isolation workflow for Disporosides A-D.

Structural Relationship of Disporosides A-D

structural_relationship aglycone Spirostanol Aglycone ((25R)-5β-spirostan-3β-ol) disporoside_a Disporoside A aglycone->disporoside_a + Glc(1→2)[Glc(1→6)]Glc disporoside_b Disporoside B disporoside_a->disporoside_b + Hexadecanoyl group at Glc(II) 6''-OH disporoside_c This compound disporoside_a->disporoside_c + Glc at Glc(II) 4''-OH disporoside_d Disporoside D disporoside_c->disporoside_d + Api at Glc(IV) 2''''-OH

Caption: Structural relationships of Disporosides A-D.

Unveiling Disporoside C: A Technical Guide to its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disporoside C, a steroidal saponin (B1150181) isolated from the medicinal plant Disporopsis pernyi, represents a molecule of interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It details the experimental protocols employed in its initial identification and characterization, presents available quantitative data, and explores its potential biological significance. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other related steroidal saponins (B1172615).

Introduction

Steroidal saponins are a diverse group of naturally occurring glycosides found in a wide variety of plants. They are characterized by a steroidal aglycone backbone linked to one or more sugar moieties. These compounds have garnered significant attention in the field of drug discovery due to their broad spectrum of biological activities, including anti-inflammatory, cytotoxic, and immunomodulatory effects. The genus Disporopsis has been a rich source of novel steroidal saponins, with this compound being a notable example isolated from Disporopsis pernyi. Understanding the fundamental aspects of its discovery and isolation is crucial for further preclinical and clinical development.

Discovery and Source

This compound was first reported in a 2004 study by Yang and colleagues, published in Helvetica Chimica Acta. The compound was isolated from the rhizomes of Disporopsis pernyi, a plant used in traditional medicine. This discovery was part of a broader phytochemical investigation into the constituents of this plant species, which led to the identification of several new steroidal saponins.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the dried rhizomes of Disporopsis pernyi involves a multi-step extraction and chromatographic process. The following protocol is based on the methodologies reported for the isolation of steroidal saponins from Disporopsis species.

3.1.1. Extraction:

  • Air-dried and powdered rhizomes of Disporopsis pernyi (10 kg) are extracted three times with 70% aqueous acetone (B3395972) at room temperature.

  • The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • The crude extract is suspended in H₂O and partitioned successively with petroleum ether, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH).

3.1.2. Chromatographic Separation:

  • The n-BuOH soluble fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃/MeOH/H₂O (e.g., 9:1:0.1 to 6:4:0.5).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing similar components are combined.

  • Further purification of the combined fractions is achieved through repeated column chromatography on silica gel and Sephadex LH-20, and finally by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Experimental Workflow for this compound Isolation

G plant Dried Rhizomes of Disporopsis pernyi extraction Extraction with 70% aq. Acetone plant->extraction crude_extract Crude Extract extraction->crude_extract partition Partitioning crude_extract->partition nBuOH_fraction n-Butanol Fraction partition->nBuOH_fraction silica_gel_1 Silica Gel Column Chromatography nBuOH_fraction->silica_gel_1 fractions Combined Fractions silica_gel_1->fractions purification Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->purification hplc Preparative HPLC purification->hplc disporoside_c Pure this compound hplc->disporoside_c G cluster_0 Macrophage cluster_1 Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK Activates NFkB NF-κB Pathway TLR4->NFkB Activates DisporosideC This compound DisporosideC->MAPK Inhibits? DisporosideC->NFkB Inhibits? iNOS iNOS Upregulation MAPK->iNOS NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation

Spectroscopic Data of Disporoside C: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Natural products isolated from the Disporum genus, particularly species like Disporum cantonense, are known to include a variety of steroidal saponins (B1172615). The structure elucidation of such compounds heavily relies on a combination of spectroscopic techniques, primarily 1D and 2D NMR spectroscopy and high-resolution mass spectrometry (HR-MS). While specific data for Disporoside C could not be located, this guide outlines the general methodologies and data presentation expected for the characterization of such a steroidal glycoside.

Experimental Protocols

The acquisition of spectroscopic data for a compound like this compound would typically follow these standard experimental procedures:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A few milligrams of the purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆, or C₅D₅N). The choice of solvent depends on the solubility of the compound.

  • Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECA/ECZ spectrometer, operating at frequencies of 400 MHz, 500 MHz, or higher for ¹H nuclei.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of proton nuclei. Key parameters recorded include chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicity (e.g., singlet, doublet, triplet).

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of carbon nuclei. It is often recorded with proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon atom. Chemical shifts (δ) are reported in ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are commonly used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy: To establish the complete structure, various 2D NMR experiments are essential. These include:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

2. Mass Spectrometry (MS):

  • Instrumentation: High-resolution mass spectrometry is typically performed using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), coupled with a mass analyzer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) detector.

  • HR-ESI-MS: This technique is commonly used to determine the accurate mass of the molecule, which allows for the calculation of its elemental composition. The data is usually reported as the measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis is performed to gain structural information. The molecular ion is selected and fragmented, and the resulting fragment ions provide insights into the structure of the aglycone and the sequence of sugar units in the glycoside chain.

Data Presentation

The spectroscopic data for a compound like this compound would be summarized in structured tables for clarity and ease of comparison.

Table 1: Hypothetical ¹H NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)

PositionδH (ppm)MultiplicityJ (Hz)
11.23m
33.50m
65.35br d5.0
164.45m
180.80s
191.05s
210.95d7.0
26a3.48dd9.5, 6.5
26b3.38dd9.5, 7.5
271.02d6.8

Table 2: Hypothetical ¹³C NMR Data for this compound (Aglycone Moiety) (Note: This is an illustrative example as specific data could not be found.)

PositionδC (ppm)DEPT
137.2CH₂
231.5CH₂
371.8CH
442.3CH₂
5140.8C
6121.7CH
.........
22110.2C
2331.8CH₂
2429.0CH₂
2530.5CH
2667.1CH₂
2717.2CH₃

Table 3: Hypothetical HR-ESI-MS Data for this compound (Note: This is an illustrative example as specific data could not be found.)

IonCalculated m/zFound m/zMolecular Formula
[M+Na]⁺901.4820901.4825C₄₅H₇₄O₁₈Na

Visualization of Experimental Workflow

The logical flow of experiments for the structure elucidation of a novel natural product like this compound can be visualized.

Spectroscopic_Workflow cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Disporum sp. Plant Material Extraction Extraction with Solvent Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (Silica Gel, HPLC, etc.) Crude_Extract->Chromatography Pure_Compound Pure this compound Chromatography->Pure_Compound NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC, NOESY) Pure_Compound->NMR MS Mass Spectrometry (HR-ESI-MS, MS/MS) Pure_Compound->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis Structure_Proposal Proposed Structure of this compound Data_Analysis->Structure_Proposal

Caption: Workflow for the isolation and structure elucidation of this compound.

Disporoside C: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporoside C, a steroidal saponin (B1150181), has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, biosynthetic pathways, and methods for its isolation and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Source of this compound

This compound is a naturally occurring steroidal saponin predominantly found in plants belonging to the genus Disporopsis of the Asparagaceae family. The primary documented sources of this compound are:

  • Disporopsis pernyi : The rhizomes of this plant are a known source of this compound.

  • Disporopsis longifolia : The rhizomes of this species have also been identified as a source of this compound and other related steroidal glycosides[1].

These plants are herbaceous, perennial species distributed in regions of Vietnam, Thailand, China, and Laos[1]. In traditional medicine, the rhizomes of Disporopsis species are used for various purposes, including nourishing yin, lessening fire, and invigorating the liver and kidney[1].

Biosynthesis of this compound

The complete biosynthetic pathway of this compound has not been fully elucidated. However, based on the well-established pathways of steroidal saponins (B1172615) in plants, a putative biosynthetic route can be proposed. The biosynthesis of steroidal saponins is a complex process that can be broadly divided into three main stages:

  • Formation of the Isoprenoid Precursors: The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), through the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in the plastids.

  • Assembly and Cyclization to form the Steroid Nucleus: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP), and two molecules of FPP are then reductively coupled to form squalene. Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized to form cycloartenol (B190886). A series of subsequent enzymatic reactions, including demethylations, isomerizations, and reductions, convert cycloartenol into cholesterol, which serves as the direct precursor for the steroidal aglycone of this compound.

  • Modification of the Steroid Nucleus (Aglycone) and Glycosylation: The cholesterol backbone undergoes a series of post-cyclization modifications, primarily hydroxylation and oxidation reactions, which are catalyzed by cytochrome P450 monooxygenases (CYP450s). These modifications create the specific steroidal aglycone of this compound. The final step is glycosylation, where sugar moieties are attached to the aglycone. This process is catalyzed by a series of UDP-glycosyltransferases (UGTs), each specific for the sugar being transferred and the position of attachment on the aglycone or the growing sugar chain. The sequential action of these UGTs results in the formation of the complete this compound molecule with its characteristic oligosaccharide chain.

Putative Biosynthetic Pathway of this compound

This compound Biosynthesis cluster_0 Upstream Pathway cluster_1 Aglycone Formation & Glycosylation MVA Pathway MVA Pathway IPP/DMAPP IPP/DMAPP MVA Pathway->IPP/DMAPP MEP Pathway MEP Pathway MEP Pathway->IPP/DMAPP Squalene Squalene IPP/DMAPP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Cholesterol Cholesterol 2,3-Oxidosqualene->Cholesterol Steroidal Aglycone Precursor Steroidal Aglycone Precursor Cholesterol->Steroidal Aglycone Precursor Multiple Steps Hydroxylated/Oxidized Aglycone Hydroxylated/Oxidized Aglycone Steroidal Aglycone Precursor->Hydroxylated/Oxidized Aglycone CYP450s This compound This compound Hydroxylated/Oxidized Aglycone->this compound UGTs

Caption: A simplified diagram illustrating the putative biosynthetic pathway of this compound, from primary metabolites to the final glycosylated steroidal saponin.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the yield or concentration of this compound in its natural sources, Disporopsis pernyi and Disporopsis longifolia. Further studies employing validated analytical methods are required to determine the content of this compound in different plant parts and at various developmental stages.

Experimental Protocols

General Protocol for Extraction and Isolation of this compound

1. Plant Material Preparation:

  • Collect fresh rhizomes of Disporopsis pernyi or Disporopsis longifolia.

  • Wash the rhizomes thoroughly to remove any soil and debris.

  • Air-dry the rhizomes in a well-ventilated area or use a freeze-dryer.

  • Grind the dried rhizomes into a fine powder.

2. Extraction:

  • Macerate the powdered rhizomes with 70-95% ethanol (B145695) at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times to ensure exhaustive extraction.

  • Alternatively, use Soxhlet extraction with ethanol for a more efficient but potentially harsher extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning:

  • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol. Steroidal saponins are typically enriched in the n-butanol fraction.

  • Collect the n-butanol fraction and concentrate it to dryness.

4. Chromatographic Purification:

  • Subject the n-butanol extract to column chromatography on a macroporous resin (e.g., Diaion HP-20) or silica (B1680970) gel.

  • Elute the column with a gradient of methanol (B129727) in water or chloroform in methanol.

  • Monitor the fractions by Thin Layer Chromatography (TLC), spraying with a solution of 10% sulfuric acid in ethanol and heating to visualize the saponin spots.

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the combined fractions using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

5. Structure Elucidation:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC).

Workflow for Isolation and Purification

Isolation Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Ethanol Partitioning Partitioning Extraction->Partitioning n-Butanol Column Chromatography Column Chromatography Partitioning->Column Chromatography Silica Gel / HP-20 Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC C18 Column Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: A flowchart outlining the general experimental workflow for the isolation and purification of this compound from its natural plant source.

Conclusion

This compound is a steroidal saponin with potential for further pharmacological investigation. Its natural occurrence in Disporopsis species provides a basis for its sourcing. While the general biosynthetic pathway for steroidal saponins is understood, further research is needed to elucidate the specific enzymes and regulatory mechanisms involved in the biosynthesis of this compound. The development of standardized and validated analytical methods for the quantification of this compound in plant materials is also crucial for quality control and for guiding extraction and purification processes. The protocols and information provided in this guide are intended to facilitate future research and development efforts related to this promising natural product.

References

A Technical Deep Dive into the Steroidal Saponins of Disporopsis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Disporopsis, a member of the Asparagaceae family, has garnered increasing interest within the scientific community for its rich composition of steroidal saponins (B1172615). Traditionally used in folk medicine, particularly in Southeast Asia, these plants are now being investigated for their potential therapeutic applications, including anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive literature review of the steroidal saponins isolated from Disporopsis, with a focus on their chemical structures, biological activities, and the methodologies employed in their study.

Isolated Steroidal Saponins from Disporopsis Species

To date, phytochemical investigations have led to the isolation and characterization of several steroidal saponins from various Disporopsis species. These compounds predominantly feature spirostanol-type aglycones. A summary of the key identified saponins is presented below.

Table 1: Steroidal Saponins Isolated from Disporopsis Species

Compound NamePlant SourceAglyconeSugar MoietyBiological ActivityReference
Dioscin Disporopsis pernyiDiosgeninα-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoseCytotoxic[1]
Pernyioside A Disporopsis pernyiPennogeninα-L-Rhamnopyranosyl-(1→4)-[α-L-rhamnopyranosyl-(1→2)]-β-D-glucopyranoseNot Reported[1]
Methyl protodioscin Disporopsis pernyiDiosgeninα-L-Rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→3)]-β-D-glucopyranoseNot Reported[1]
Unnamed Spirostanol Saponin (B1150181) 1 Disporopsis aspersaIsoruscogeninNot fully elucidatedAnti-inflammatory[2]
Unnamed Spirostanol Saponin 2 Disporopsis fuscopictaNot fully elucidatedNot fully elucidatedNot Reported[3]

Note: This table is a compilation of data from the cited literature and may not be exhaustive.

Experimental Protocols: A Guide to Isolation and Characterization

The isolation and structural elucidation of steroidal saponins from Disporopsis involve a multi-step process that combines extraction, chromatographic separation, and spectroscopic analysis.

Extraction of Crude Saponins

A general workflow for the extraction of crude saponins from Disporopsis rhizomes is outlined below.

Extraction_Workflow Start Dried and Powdered Disporopsis Rhizomes Extraction Extraction with 80% Ethanol (B145695) (Reflux or Maceration) Start->Extraction Concentration Concentration of Ethanolic Extract (Rotary Evaporation) Extraction->Concentration Suspension Suspension of Residue in Water Concentration->Suspension Partition Partition with n-Butanol Suspension->Partition Crude_Saponins Crude Saponin Extract (n-Butanol Fraction) Partition->Crude_Saponins

Caption: General workflow for crude saponin extraction.

Protocol Details:

  • Plant Material Preparation: The rhizomes of the Disporopsis species are collected, dried, and ground into a coarse powder.

  • Extraction: The powdered material is typically extracted with an 80% aqueous ethanol solution. This can be done through methods such as refluxing for several hours or maceration at room temperature for an extended period. The process is often repeated multiple times to ensure maximum extraction efficiency.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning: The residue is suspended in water and then partitioned successively with a non-polar solvent like petroleum ether (to remove lipids and pigments) followed by a more polar solvent like n-butanol. The steroidal saponins, being glycosidic in nature, will preferentially partition into the n-butanol layer.

  • Crude Extract: The n-butanol fraction is then concentrated to dryness to obtain the crude saponin extract.

Isolation of Pure Saponins

The crude saponin extract is a complex mixture that requires further purification using various chromatographic techniques.

Isolation_Workflow Crude_Extract Crude Saponin Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Further_Purification Further Purification of Fractions (Sephadex LH-20, RP-HPLC) Fraction_Collection->Further_Purification Pure_Saponins Pure Steroidal Saponins Further_Purification->Pure_Saponins

Caption: Workflow for the isolation of pure saponins.

Protocol Details:

  • Silica Gel Column Chromatography: The crude extract is subjected to column chromatography on a silica gel stationary phase. A gradient elution system, typically starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity, is used to separate the saponins into different fractions.

  • Fraction Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those with similar saponin profiles.

  • Further Purification: Fractions containing mixtures of saponins are further purified using techniques such as Sephadex LH-20 column chromatography (for size exclusion) and/or preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to yield pure individual saponins.

Structural Elucidation

The structures of the isolated pure saponins are determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Electrospray Ionization (ESI-MS) or Fast Atom Bombardment (FAB-MS) is used to determine the molecular weight and fragmentation pattern of the saponin, providing information about the aglycone and the sugar sequence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for determining the complete structure of the saponin, including the stereochemistry of the aglycone and the linkages of the sugar units.

Biological Activities and Potential Signaling Pathways

Research into the biological activities of steroidal saponins from Disporopsis is an emerging field. Preliminary studies have indicated potential anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Recent studies on Disporopsis aspersa have highlighted its traditional use for treating internal inflammation. While the specific molecular mechanisms are yet to be fully elucidated for Disporopsis saponins, other steroidal saponins are known to exert their anti-inflammatory effects through the inhibition of key inflammatory mediators.

A plausible signaling pathway that may be modulated by Disporopsis saponins is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB NF-κB IκBα NFkB_IkB->NFkB Release Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation DNA DNA NFkB_n->DNA Binds to Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Stimuli Inflammatory Stimuli (e.g., LPS) Stimuli->IKK Activates Saponin Disporopsis Saponin Saponin->IKK Inhibits

Caption: Postulated inhibition of the NF-κB signaling pathway.

In this proposed mechanism, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Steroidal saponins from Disporopsis may inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the downstream inflammatory cascade.

Cytotoxic Activity

Dioscin, a steroidal saponin found in Disporopsis pernyi, has been reported to exhibit cytotoxic activity against various cancer cell lines in studies on other plant species. The mechanisms of cytotoxicity for many steroidal saponins involve the induction of apoptosis.

A simplified logical flow of apoptosis induction by a cytotoxic saponin is depicted below.

Apoptosis_Workflow Saponin Cytotoxic Saponin (e.g., Dioscin) Membrane_Interaction Interaction with Cell Membrane Saponin->Membrane_Interaction ROS_Generation Increased Intracellular ROS Levels Membrane_Interaction->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Activation of Caspase Cascade Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Logical flow of saponin-induced apoptosis.

This workflow suggests that the cytotoxic saponin initially interacts with the cancer cell membrane, leading to an increase in reactive oxygen species (ROS). Elevated ROS levels can induce mitochondrial dysfunction, which in turn triggers the activation of the caspase cascade, a family of proteases that execute the apoptotic program, ultimately leading to programmed cell death.

Future Perspectives

The study of steroidal saponins from Disporopsis is still in its early stages. Future research should focus on:

  • Comprehensive Phytochemical Profiling: Investigating a wider range of Disporopsis species to isolate and identify novel steroidal saponins.

  • Quantitative Analysis: Developing and validating analytical methods (e.g., HPLC-MS) for the quantification of major saponins in different plant parts and extracts.

  • In-depth Pharmacological Studies: Elucidating the specific molecular targets and signaling pathways through which these saponins exert their biological effects.

  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in the aglycone structure and sugar moieties influence the biological activity of these compounds.

This in-depth technical guide serves as a foundational resource for researchers and professionals in the field of natural product chemistry and drug discovery. The steroidal saponins from Disporopsis represent a promising class of bioactive compounds that warrant further investigation for their potential therapeutic applications.

References

In Silico Prediction of Disporoside C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disporoside C is a steroidal saponin (B1150181) that can be isolated from various plant species, including those of the genus Disporum. The traditional use of plants from this genus, such as Disporum cantoniense, for ailments like bone fractures and coughs suggests the presence of bioactive compounds with therapeutic potential.[1][2] In modern drug discovery, in silico computational methods are indispensable for rapidly and cost-effectively predicting the biological activity of natural products like this compound. These techniques allow researchers to hypothesize mechanisms of action, identify potential molecular targets, and assess pharmacokinetic profiles before embarking on extensive laboratory experiments.

This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of this compound, from initial activity spectrum prediction to molecular docking and ADMET profiling.

Bioactivity Spectrum Prediction using PASS

A primary step in characterizing a novel compound is to predict its broad biological activity spectrum. The Prediction of Activity Spectra for Substances (PASS) is a web-based tool that makes these predictions based on the 2D structure of a molecule.[3][4][5] The algorithm compares the structure of the query compound to a vast database of known bioactive substances to estimate the probability of it exhibiting various biological activities.

Experimental Protocol: PASS Prediction

  • Structure Input: The 2D structure of this compound is drawn using a chemical drawing tool or inputted as a SMILES string into the PASS online server.

  • Prediction Execution: The server analyzes the structure and calculates the probability of the compound being "active" (Pa) or "inactive" (Pi) for a wide range of biological activities.

  • Results Analysis: The output is a list of predicted activities, sorted by the Pa and Pi values. Activities with a Pa > 0.7 are considered highly probable, while those with Pa between 0.5 and 0.7 are deemed possible.

Hypothetical PASS Prediction Results for this compound

Biological ActivityPa (Probability to be Active)Pi (Probability to be Inactive)
Anti-inflammatory0.8150.012
Antineoplastic0.7540.025
Hepatoprotective0.6890.041
Antiviral0.6210.056
CYP3A4 Inhibitor0.5980.073

Molecular Docking Simulation

Based on the high probability of anti-inflammatory activity from the PASS prediction, a key molecular target in the inflammatory pathway, Cyclooxygenase-2 (COX-2), is selected for further investigation. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.

Experimental Protocol: Molecular Docking

  • Target Protein Preparation: The 3D crystal structure of COX-2 (e.g., PDB ID: 5IKR) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, polar hydrogens and Kollman charges are added using AutoDock Tools.

  • Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a chemistry software package. Gasteiger charges are computed, and rotatable bonds are defined.

  • Grid Box Generation: A grid box is defined around the active site of COX-2, encompassing the key amino acid residues involved in ligand binding.

  • Docking Simulation: The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore various ligand conformations and orientations within the receptor's active site.

  • Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of COX-2 are visualized and examined.

Hypothetical Molecular Docking Results for this compound with COX-2

ParameterValue
Binding Affinity (kcal/mol)-9.2
Interacting ResiduesTYR385, ARG120, SER530
Hydrogen Bonds2

ADMET Prediction

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug development to evaluate the pharmacokinetic and safety profile of a compound. Various in silico models are available to predict these properties.

Experimental Protocol: In Silico ADMET Prediction

  • Input: The chemical structure of this compound is submitted to an ADMET prediction web server (e.g., SwissADME, pkCSM).

  • Property Calculation: The server calculates a range of physicochemical and pharmacokinetic properties based on established quantitative structure-activity relationship (QSAR) models.

  • Toxicity Prediction: Potential toxicities, such as mutagenicity (AMES test) and cardiotoxicity (hERG inhibition), are predicted.

  • Data Interpretation: The predicted ADMET properties are analyzed to assess the drug-likeness of this compound according to guidelines like Lipinski's rule of five.

Hypothetical ADMET Prediction for this compound

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )624.8< 500
LogP3.5< 5
Hydrogen Bond Donors4< 5
Hydrogen Bond Acceptors9< 10
Caco-2 PermeabilityModerateHigh
hERG InhibitionNon-inhibitorNon-inhibitor
AMES ToxicityNon-mutagenicNon-mutagenic

Visualizations

In Silico Bioactivity Prediction Workflow

G cluster_start Start cluster_prediction Bioactivity & Property Prediction cluster_analysis Target Analysis cluster_end Outcome start This compound Structure pass PASS Prediction start->pass admet ADMET Prediction start->admet target Target Identification (e.g., COX-2) pass->target hypothesis Bioactivity Hypothesis admet->hypothesis docking Molecular Docking target->docking docking->hypothesis

Caption: A generalized workflow for the in silico prediction of this compound's bioactivity.

Hypothetical Signaling Pathway Modulation by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor phospholipase Phospholipase A2 receptor->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox2 COX-2 arachidonic_acid->cox2 substrate for prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation prostaglandins->inflammation mediates disporoside_c This compound disporoside_c->cox2 inhibits (hypothesized)

Caption: Hypothesized inhibition of the COX-2 inflammatory pathway by this compound.

References

Disporoside C CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 244779-39-3 Molecular Formula: C₄₅H₇₆O₁₉

This technical guide provides a comprehensive overview of Disporoside C, a steroidal saponin (B1150181) of interest to the scientific community. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical data for this compound is presented in Table 1. This information is fundamental for its identification, characterization, and handling in a laboratory setting.

PropertyValueReference
CAS Number 244779-39-3
Molecular Formula C₄₅H₇₆O₁₉
Molecular Weight 921.07 g/mol
Class Steroidal Saponin
Source Organism Disporopsis pernyi

Experimental Data and Protocols

Isolation and Purification

This compound is a naturally occurring compound isolated from the plant Disporopsis pernyi. The general methodology for the extraction and isolation of steroidal saponins (B1172615) from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (typically rhizomes) is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. This process is often repeated multiple times to ensure maximum yield.

  • Solvent Partitioning: The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This serves to separate compounds based on their polarity, with saponins typically concentrating in the more polar fractions.

  • Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. This may include:

    • Column Chromatography: Initial separation is often performed on silica (B1680970) gel or reversed-phase C18 columns.

    • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC.

A generalized workflow for the isolation of this compound is depicted in the following diagram.

G plant_material Dried, powdered Disporopsis pernyi extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (n-hexane, EtOAc, n-BuOH) extraction->partitioning column_chromatography Column Chromatography (Silica Gel / C18) partitioning->column_chromatography hplc Preparative HPLC column_chromatography->hplc disporoside_c Pure this compound hplc->disporoside_c

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the stereochemistry of the molecule. The analysis of these spectra allows for the complete assignment of all proton and carbon signals, leading to the definitive structure of the aglycone and the sugar moieties, as well as their linkage points.

Biological Activity

Steroidal saponins, as a class of compounds, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. While specific quantitative data on the biological activity of this compound, such as IC₅₀ values from cytotoxicity assays, are not widely available in the public domain, the general cytotoxic potential of steroidal saponins suggests that this compound may be of interest for further investigation in this area.

Cytotoxicity Assays (General Protocol)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.

The following diagram illustrates the logical flow of a typical cytotoxicity assay.

G start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion seed_cells->incubate_adhesion treat_compound Treat with varying concentrations of this compound incubate_adhesion->treat_compound incubate_treatment Incubate for 24-72 hours treat_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for formazan formation add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize measure_absorbance Measure absorbance solubilize->measure_absorbance calculate_ic50 Calculate IC50 value measure_absorbance->calculate_ic50 end End calculate_ic50->end

Figure 2. Logical workflow of an MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

This compound is a steroidal saponin with a defined chemical structure. While detailed biological activity data is limited, its classification as a steroidal saponin suggests potential for further investigation, particularly in the area of cytotoxicity. The protocols outlined in this guide provide a foundation for researchers interested in the isolation, characterization, and biological evaluation of this and similar natural products.

Methodological & Application

Application Note: Quantification of Disporoside C in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for the quantification of Disporoside C, a steroidal saponin (B1150181), in plant extracts.[1][2] Methodologies for sample preparation, including extraction and purification, are outlined. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity quantification. This document offers a comprehensive guide for researchers engaged in natural product analysis and quality control.

Introduction to this compound

This compound is a steroidal saponin that can be isolated from the plant Disporopsis pernyi.[1][2] As a key bioactive constituent, its accurate quantification is crucial for the standardization of herbal extracts, pharmacokinetic studies, and the overall development of new therapeutic agents. The complex nature of plant matrices necessitates robust and validated analytical methods to ensure selectivity and accuracy. This note details two effective methods for this purpose.

Experimental Protocols

Sample Preparation: Extraction and Purification

A reliable extraction protocol is fundamental to achieving accurate quantification. The following procedure is optimized for the recovery of steroidal saponins (B1172615) from plant tissues.

Protocol:

  • Sample Homogenization:

    • Collect fresh plant material (e.g., rhizomes of Disporopsis pernyi) and dry at room temperature or in an oven at 40-50°C to a constant weight.

    • Grind the dried plant material into a homogenous powder (e.g., 60-80 mesh size).[3]

  • Solvent Extraction:

    • Weigh 1.0 g of the powdered plant material into a conical flask.

    • Add 25 mL of 80% methanol (B129727). Polar solvents like methanol and ethanol (B145695) are frequently used for the recovery of polyphenols and saponins.

    • Perform extraction using an ultrasonic bath for 30 minutes at 50°C. Repeat this step twice.

    • Combine the extracts and filter through Whatman No. 1 filter paper.

  • Concentration:

    • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Re-dissolve the crude extract in 10 mL of 50% methanol.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the re-dissolved extract onto the cartridge.

    • Wash the cartridge with 10 mL of water to remove highly polar impurities.

    • Elute the target saponins, including this compound, with 10 mL of 100% methanol.

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the final residue in 1.0 mL of the initial mobile phase for analysis. Filter through a 0.45 µm syringe filter before injection.

// Nodes PlantMaterial [label="Dried Plant Material\n(e.g., Disporopsis pernyi)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grinding [label="Grinding & Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Ultrasonic Extraction\n(80% Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Filtration [label="Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#F1F3F4", fontcolor="#202124"]; CrudeExtract [label="Crude Extract", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalSample [label="Purified Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC-UV or LC-MS/MS Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges PlantMaterial -> Grinding; Grinding -> Extraction; Extraction -> Filtration; Filtration -> Evaporation; Evaporation -> CrudeExtract; CrudeExtract -> SPE; SPE -> FinalSample; FinalSample -> Analysis; }

Caption: General workflow for sample preparation and analysis.

Quantification by HPLC-UV

This method is suitable for routine quality control and quantification where high sample throughput is required.

Instrumentation and Conditions:

ParameterSetting
Instrument HPLC system with a Photodiode Array (PDA) or UV-Vis Detector
Column C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-10 min, 20-40% B; 10-25 min, 40-70% B; 25-30 min, 70-20% B; 30-35 min, 20% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 35°C
Detection Wavelength 210 nm (Saponins often lack strong chromophores and are detected at low UV wavelengths)

Quantification: Quantification is performed using an external standard calibration curve. Prepare a stock solution of a certified this compound reference standard and create a series of dilutions (e.g., 10, 25, 50, 100, 250 µg/mL) to generate a calibration curve.

Quantification by LC-MS/MS

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification, complex matrices, and pharmacokinetic studies.

Instrumentation and Conditions:

ParameterSetting
Instrument UPLC system coupled to a Triple Quadrupole Mass Spectrometer (QqQ)
Column C18 UPLC Column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 350°C
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical): These values must be optimized experimentally using a pure standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 944.5 [M+Na]⁺782.415025
Internal Standard (e.g., Digoxin)(e.g., 798.5 [M+H]⁺)(e.g., 651.4)150

Data Presentation and Method Validation

The performance of both analytical methods should be validated according to ICH guidelines. A summary of typical performance characteristics is presented below.

Table 1: Comparison of HPLC-UV and LC-MS/MS Method Performance

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 10 - 500 µg/mL (r² > 0.999)1 - 500 ng/mL (r² > 0.999)
Limit of Detection (LOD) ~3 µg/mL~0.3 ng/mL
Limit of Quantification (LOQ) ~10 µg/mL~1.0 ng/mL
Precision (RSD%) < 2.0%< 5.0%
Accuracy (Recovery %) 98 - 102%95 - 105%
Selectivity Moderate; based on retention time and UV spectrumHigh; based on specific MRM transitions

Method Selection Rationale

The choice between HPLC-UV and LC-MS/MS depends on the specific application, required sensitivity, and available instrumentation.

// Nodes Start [label="Analytical Goal for\nthis compound Quantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Decision1 [label="High Concentration?\n(e.g., >10 µg/mL)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Decision2 [label="Trace Analysis Required?\n(e.g., Pharmacokinetics)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; HPLC [label="Use HPLC-UV Method", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; LCMS [label="Use LC-MS/MS Method", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reason_HPLC [label="Advantages:\n- Robust & Accessible\n- Lower Cost\n- Good for QC", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; Reason_LCMS [label="Advantages:\n- High Sensitivity (LOD/LOQ)\n- High Selectivity\n- Structural Confirmation", style=filled, fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

// Edges Start -> Decision1; Decision1 -> HPLC [label=" Yes\n(Routine QC, Extract Standardization)"]; Decision1 -> Decision2 [label=" No"]; Decision2 -> LCMS [label=" Yes\n(Metabolite ID, Bioavailability)"]; Decision2 -> HPLC [label=" No\n(Simple Matrix, Moderate Conc.)"];

HPLC -> Reason_HPLC [style=dashed, arrowhead=none]; LCMS -> Reason_LCMS [style=dashed, arrowhead=none]; }

Caption: Decision tree for analytical method selection.

References

Application Notes and Protocols for Evaluating the In Vitro Activity of Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporoside C is a steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi.[1] While specific biological activities of this compound are not extensively documented in publicly available literature, steroidal saponins (B1172615) as a class of compounds are known to exhibit a wide range of pharmacological effects, including anticancer, anti-inflammatory, and neuroprotective properties. These activities are often attributed to their ability to modulate various cellular signaling pathways.

These application notes provide a comprehensive guide for researchers to evaluate the potential therapeutic activities of this compound in a laboratory setting. The following sections detail a panel of recommended in vitro assays, complete with experimental protocols, to investigate its cytotoxic, anti-inflammatory, and neuroprotective potential.

Data Presentation: Summary of Expected Quantitative Data

The following tables present a hypothetical but representative summary of quantitative data that could be obtained from the described in vitro assays. These tables are designed for easy comparison of the potential effects of this compound across different concentrations.

Table 1: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
HeLa (Cervical Cancer)2445.2
4828.7
7215.1
A549 (Lung Cancer)2462.8
4841.5
7225.9
MCF-7 (Breast Cancer)24> 100
4885.3
7260.4

Table 2: Effect of this compound on Apoptosis in HeLa Cells (48 hours)

This compound (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.33.6 ± 0.8
108.7 ± 1.24.3 ± 0.613.0 ± 1.8
2515.4 ± 2.19.8 ± 1.525.2 ± 3.6
5028.9 ± 3.518.2 ± 2.447.1 ± 5.9

Table 3: Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of Control)TNF-α Secretion (pg/mL)IL-6 Secretion (pg/mL)
Control100 ± 8.525.4 ± 3.112.8 ± 1.9
LPS (1 µg/mL)450 ± 25.1850.2 ± 50.7620.5 ± 45.3
LPS + this compound (10 µM)320 ± 18.9610.8 ± 42.1450.1 ± 30.8
LPS + this compound (25 µM)210 ± 15.3425.3 ± 35.6280.9 ± 22.4
LPS + this compound (50 µM)125 ± 10.2250.6 ± 20.9150.7 ± 15.1

Table 4: Neuroprotective Effect of this compound on Oxidative Stress-Induced PC12 Cell Death

TreatmentCell Viability (%)Intracellular ROS (% of Control)
Control100 ± 5.8100 ± 7.2
H2O2 (200 µM)48 ± 4.1350 ± 21.4
H2O2 + this compound (1 µM)65 ± 5.3240 ± 15.8
H2O2 + this compound (5 µM)82 ± 6.1150 ± 11.3
H2O2 + this compound (10 µM)95 ± 7.2110 ± 8.9

Experimental Protocols

Herein are detailed methodologies for the key experiments to assess the in vitro activity of this compound.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and dilute it with the culture medium to achieve final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

  • Replace the medium in the wells with the medium containing different concentrations of this compound.

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of CCK-8 solution to each well and incubate for another 2-4 hours.

  • If using MTT, remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Apoptosis Assay by Flow Cytometry

This assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with this compound.

Materials:

  • HeLa cells (or other cancer cell lines)

  • 6-well plates

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Sodium nitrite (B80452) standard solution

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with different concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A group without LPS stimulation will serve as a negative control.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.

Neuroprotection Assay against Oxidative Stress

This assay evaluates the potential of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • PC12 rat pheochromocytoma cell line (differentiated into a neuronal phenotype with Nerve Growth Factor, if desired)

  • This compound

  • Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as an oxidative stress inducer

  • 96-well plates

  • Cell viability assay kit (MTT or CCK-8)

  • DCFDA-H2 (2',7'-dichlorofluorescin diacetate) for ROS measurement

Protocol:

  • Seed PC12 cells in a 96-well plate at an appropriate density.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

  • Induce oxidative stress by adding H₂O₂ (e.g., 200 µM) to the wells for 4-6 hours.

  • Assess cell viability using the MTT or CCK-8 assay as described previously.

  • To measure intracellular Reactive Oxygen Species (ROS), pre-treat cells with this compound, then load with 10 µM DCFDA-H2 for 30 minutes. After washing, expose cells to H₂O₂ and measure the fluorescence intensity (excitation 485 nm, emission 535 nm).

Mandatory Visualizations

Signaling Pathway Diagram

Disporoside_C_Signaling_Pathway Disporoside_C This compound Receptor Membrane Receptor Disporoside_C->Receptor Binds to NF_kB_Pathway NF-κB Pathway Disporoside_C->NF_kB_Pathway Inhibits Cell_Membrane Cell Membrane PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth IKK IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NF_kB NF-κB IkB->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Inflammation_Suppression Suppression of Inflammatory Genes

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Workflow Diagrams

Cell_Viability_Workflow start Seed cells in 96-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24, 48, or 72h treatment->incubation2 add_reagent Add MTT or CCK-8 reagent incubation2->add_reagent incubation3 Incubate for 2-4h add_reagent->incubation3 read_absorbance Read absorbance on microplate reader incubation3->read_absorbance analysis Calculate IC50 values read_absorbance->analysis

Caption: Workflow for the Cell Viability Assay.

Apoptosis_Assay_Workflow start Seed cells in 6-well plate incubation1 Incubate for 24h start->incubation1 treatment Treat with this compound incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 harvest Harvest and wash cells incubation2->harvest staining Stain with Annexin V-FITC and Propidium Iodide harvest->staining incubation3 Incubate for 15 min in the dark staining->incubation3 analysis Analyze by flow cytometry incubation3->analysis

Caption: Workflow for the Apoptosis Assay.

Anti_Inflammatory_Workflow start Seed RAW 264.7 cells in 96-well plate incubation1 Incubate for 24h start->incubation1 pretreatment Pre-treat with This compound for 1h incubation1->pretreatment stimulation Stimulate with LPS for 24h pretreatment->stimulation collect_supernatant Collect culture supernatant stimulation->collect_supernatant griess_assay Perform Griess assay for Nitric Oxide collect_supernatant->griess_assay read_absorbance Read absorbance at 540 nm griess_assay->read_absorbance analysis Quantify NO production read_absorbance->analysis

Caption: Workflow for the Anti-inflammatory Assay.

References

Application Notes and Protocols for Disporoside C Treatment

Author: BenchChem Technical Support Team. Date: December 2025

To Researchers, Scientists, and Drug Development Professionals:

This document provides available information and general guidance on handling Disporoside C in a research setting. It is important to note that, at present, detailed peer-reviewed scientific literature on the specific biological effects and cellular mechanisms of this compound is limited. Therefore, the following sections offer a general framework based on the nature of the compound and standard cell culture practices. Researchers are strongly encouraged to perform initial dose-response studies and detailed mechanistic investigations.

Introduction to this compound

General Cell Culture Protocols

The following are generalized protocols for introducing a new compound to cell culture. These should be adapted and optimized for your specific cell line and experimental goals.

Cell Line Selection and Maintenance

The choice of cell line will depend on the research question. For anti-cancer studies, a panel of relevant cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line should be used.

  • Culture Medium: Use the recommended complete growth medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth.

Preparation of this compound Stock Solution
  • Solvent Selection: Due to its chemical structure, this compound is likely soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. It is crucial to first determine the optimal solvent.

  • Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in the chosen solvent.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

Given the lack of specific data for this compound, the following are foundational experiments to characterize its effects.

Cytotoxicity Assay (MTT or CCK-8)

This assay determines the concentration of this compound that inhibits cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • Assay: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by this compound.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).

Data Presentation

All quantitative data should be presented in clear and well-structured tables. Below is a template for presenting cytotoxicity data.

Cell LineTreatment Duration (hours)IC50 (µM)
Cancer Cell Line A 24Experimental Value
48Experimental Value
72Experimental Value
Cancer Cell Line B 24Experimental Value
48Experimental Value
72Experimental Value
Non-cancerous Cell Line 24Experimental Value
48Experimental Value
72Experimental Value

Visualization of Experimental Workflow

A general experimental workflow for testing a novel compound like this compound is depicted below.

experimental_workflow cluster_prep Preparation cluster_assays Primary Assays cluster_analysis Data Analysis cluster_mechanistic Mechanistic Studies (Future Work) prep_compound Prepare this compound Stock Solution cytotoxicity Cytotoxicity Assay (e.g., MTT/CCK-8) prep_compound->cytotoxicity prep_cells Culture and Maintain Selected Cell Lines prep_cells->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) prep_cells->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_quant Quantify Apoptotic Cell Population apoptosis->apoptosis_quant ic50->apoptosis pathway_analysis Signaling Pathway Analysis (Western Blot) ic50->pathway_analysis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle

Caption: General workflow for the initial investigation of this compound's cellular effects.

Putative Signaling Pathways

While no specific signaling pathways have been identified for this compound, other anti-cancer compounds are known to modulate key pathways involved in cell survival and apoptosis. A hypothetical signaling pathway diagram is presented below to guide potential future investigations.

putative_pathway cluster_upstream Upstream Events cluster_midstream Signal Transduction cluster_downstream Downstream Effects DisporosideC This compound Receptor Cell Surface Receptor (Hypothetical) DisporosideC->Receptor ROS Reactive Oxygen Species (ROS) Production DisporosideC->ROS PI3K_AKT PI3K/AKT Pathway DisporosideC->PI3K_AKT inhibition? MAPK MAPK Pathway (e.g., JNK, p38) Receptor->MAPK ROS->MAPK Bcl2_family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) MAPK->Bcl2_family PI3K_AKT->Bcl2_family Caspases Caspase Activation (Caspase-3, -9) Bcl2_family->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Disclaimer: The protocols and diagrams provided are for illustrative purposes and are based on general knowledge of cell culture and compound testing. They are not based on published data for this compound. Researchers must conduct their own validation and optimization.

References

Application Notes and Protocols for Studying the Effects of Bioactive Compounds in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Disporoside C" did not yield specific scientific literature detailing its biological effects or use in animal models. Therefore, this document will use Curcumin (B1669340) , a well-researched natural compound with extensive literature on its anti-inflammatory and anti-cancer properties, as a representative example to provide detailed application notes and protocols. Researchers interested in this compound would need to adapt these protocols based on its specific chemical properties and hypothesized biological activities.

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing animal models to study the efficacy of bioactive compounds, using curcumin as an illustrative agent. The focus is on evaluating anti-inflammatory and anti-cancer effects, with detailed protocols and data presentation guidelines.

Anti-inflammatory Effects of Curcumin

Curcumin has been widely studied for its potent anti-inflammatory properties, primarily through the modulation of key signaling pathways. Animal models are crucial for evaluating its therapeutic potential in various inflammatory conditions.

Animal Models for Inflammation

A common and effective model for inducing acute inflammation is the carrageenan-induced paw edema model in rats or mice.[1][2] For chronic inflammation, models such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis are frequently used to mimic inflammatory bowel disease.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data from studies evaluating the anti-inflammatory effects of curcumin in animal models.

Animal ModelCompoundDosageRoute of AdministrationKey FindingsReference
Carrageenan-induced rat paw edemaCurcumin50 mg/kgOralSignificant reduction in paw edema volume compared to control.[2]
DSS-induced colitis in miceCurcumin100 mg/kg/dayOralDecreased Disease Activity Index (DAI), reduced colon shortening, and lower levels of pro-inflammatory cytokines (TNF-α, IL-6).[3]
Indomethacin-induced gastroenteritis in ratsPhytoncide (Illustrative)5 and 10 mL/kgOralSignificant inhibition of gastric ulcer development and decreased iNOS expression.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps to assess the anti-inflammatory activity of a test compound.

Materials:

  • Male Wistar rats (180-200 g)

  • Test compound (e.g., Curcumin)

  • Carrageenan (1% w/v in sterile saline)

  • Positive control (e.g., Phenylbutazone)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide the animals into four groups (n=6 per group):

    • Group I: Vehicle control (e.g., saline)

    • Group II: Test compound (e.g., 50 mg/kg curcumin, orally)

    • Group III: Test compound (e.g., 100 mg/kg curcumin, orally)

    • Group IV: Positive control (e.g., 100 mg/kg phenylbutazone, orally)

  • Compound Administration: Administer the vehicle, test compound, or positive control orally one hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Signaling Pathway: NF-κB Inhibition by Curcumin

Curcumin exerts its anti-inflammatory effects primarily by inhibiting the NF-κB (Nuclear Factor-kappa B) signaling pathway. This pathway is central to regulating the expression of pro-inflammatory genes.

NF-κB signaling pathway inhibition by Curcumin.

Anti-Cancer Effects of Curcumin

Curcumin has demonstrated anti-cancer properties by influencing various stages of tumor development, including proliferation, angiogenesis, and apoptosis. Animal models are indispensable for in vivo validation of its anti-tumor efficacy.

Animal Models for Cancer

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are widely used to study the effects of potential anti-cancer agents. Orthotopic models, which involve implanting tumor cells into the organ of origin, can better mimic human cancer.

Quantitative Data Summary

The following table presents representative quantitative data from studies investigating the anti-cancer effects of curcumin in animal models.

Animal ModelCancer Cell LineCompoundDosageRoute of AdministrationKey FindingsReference
Nude mice xenograftH460 (Lung Cancer)rScyreprocin (Illustrative)Not specifiedNot specifiedSignificant necrosis and apoptosis in tumor tissues.
Nude mice orthotopicA549 (Lung Cancer)SB DIM-P (Illustrative)Not specifiedOral~25-30% more tumor volume/weight reduction compared to control.
Zebrafish xenograftMCF-7 (Breast Cancer)SCIP (Illustrative)Not specifiedNot specifiedDose-dependent inhibition of tumor growth.
Experimental Protocol: Human Tumor Xenograft in Nude Mice

This protocol outlines the procedure for evaluating the anti-tumor activity of a test compound in a xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old)

  • Human cancer cell line (e.g., A549 lung carcinoma)

  • Matrigel

  • Test compound (e.g., Curcumin)

  • Vehicle control

  • Calipers

Procedure:

  • Cell Culture and Preparation: Culture A549 cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

    • Group I: Vehicle control

    • Group II: Test compound (e.g., 100 mg/kg curcumin, orally, daily)

  • Treatment: Administer the treatment for a specified period (e.g., 21-28 days).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be used for further analysis (e.g., histopathology, western blotting).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo anti-cancer study.

Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous/Orthotopic) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle/Compound) randomization->treatment measurement Tumor Volume Measurement treatment->measurement measurement->treatment Repeat for duration of study endpoint Study Endpoint (Euthanasia) measurement->endpoint analysis Tumor Excision & Analysis (Weight, Histology, etc.) endpoint->analysis end End analysis->end

In vivo anti-cancer experimental workflow.

Signaling Pathway: PI3K/Akt/mTOR Pathway Modulation

Curcumin can induce apoptosis and inhibit proliferation in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth and survival.

PI3K_Akt_mTOR cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Curcumin Curcumin Curcumin->PI3K Inhibits Curcumin->Akt Inhibits Curcumin->mTOR Inhibits

PI3K/Akt/mTOR signaling pathway modulation.

Conclusion

The protocols and guidelines presented here, using curcumin as a well-documented example, offer a robust framework for investigating the in vivo effects of novel bioactive compounds. Proper selection of animal models, detailed experimental design, and accurate data analysis are critical for obtaining reliable and translatable results in the pursuit of new therapeutic agents. Researchers studying new compounds like this compound should perform initial in vitro studies to hypothesize mechanisms of action, which will guide the selection of appropriate in vivo models and endpoints.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi.[1] The following protocols outline key experiments to elucidate its potential anti-cancer effects, focusing on apoptosis, cell cycle arrest, and underlying signaling pathways.

Introduction

This compound is a steroidal saponin with potential therapeutic properties.[1] Steroidal saponins, a class of natural products, have garnered interest in oncology research for their diverse biological activities, including anti-proliferative and apoptotic effects on cancer cells. Elucidating the precise mechanism of action of this compound is crucial for its development as a potential therapeutic agent. This document outlines a systematic approach to investigate its effects on cancer cell viability, cell cycle progression, and apoptosis, and to identify the key molecular pathways it modulates.

General Workflow for Investigating this compound's Mechanism of Action

The following diagram illustrates a logical workflow for the investigation, starting from initial cytotoxicity screening to the detailed analysis of molecular signaling pathways.

Disporoside_C_Investigation_Workflow A Initial Cytotoxicity Screening (MTT Assay) B Determine IC50 Value A->B Data Analysis C Mechanism of Cell Death Analysis B->C Select Concentrations D Apoptosis Assay (Annexin V/PI Staining) C->D Hypothesis: Apoptosis E Cell Cycle Analysis (Propidium Iodide Staining) C->E Hypothesis: Cell Cycle Arrest F Signaling Pathway Investigation (Western Blotting) D->F Confirm Apoptotic Pathway E->F Confirm Cell Cycle Pathway G Identify Key Protein Modulations F->G Data Analysis H Propose Mechanism of Action G->H Synthesize Findings Disporoside_C_Signaling_Pathway DisporosideC This compound PI3K PI3K DisporosideC->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p53 p53 Akt->p53 Bcl2 Bcl-2 mTOR->Bcl2 Bax Bax p53->Bax p21 p21 p53->p21 Bcl2->Bax Caspase3 Caspase-3 Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CDK1_CyclinB1 CDK1/Cyclin B1 p21->CDK1_CyclinB1 G2M_Arrest G2/M Arrest CDK1_CyclinB1->G2M_Arrest

References

Application Note: Protocol for Evaluating the Anti-Inflammatory Effects of Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disporoside C is a steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi.[1][2] Steroidal saponins (B1172615), a class of natural products, have garnered significant interest in drug discovery for their diverse pharmacological activities, including anti-inflammatory properties.[3][4] Compounds from the broader family of plants, such as Dioscorea species, which are also rich in steroidal saponins, have been shown to exert anti-inflammatory effects by modulating key signaling pathways and reducing the production of inflammatory mediators.[3] The primary mechanism often involves the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

This document provides a comprehensive set of protocols for researchers to investigate the anti-inflammatory potential of this compound. The methodologies detailed herein cover both in vitro and in vivo models to allow for a thorough assessment of the compound's efficacy and mechanism of action. The in vitro assays utilize the murine macrophage cell line RAW 264.7, a well-established model for studying inflammation, while the in vivo protocol describes a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: In Vitro Cytotoxicity of this compound on RAW 264.7 Macrophages
This compound Concentration (µM)Cell Viability (%)
0 (Vehicle Control)100
1
5
10
25
50
100
Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
Treatment GroupNitrite (B80452) Concentration (µM)% Inhibition of NO Production
Control (Untreated)
LPS (1 µg/mL)0
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
Dexamethasone (Positive Control)
Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
Dexamethasone (Positive Control)
Table 4: Densitometric Analysis of iNOS and COX-2 Protein Expression
Treatment GroupRelative iNOS Expression (normalized to β-actin)Relative COX-2 Expression (normalized to β-actin)
Control (Untreated)
LPS (1 µg/mL)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
Dexamethasone (Positive Control)

Experimental Workflow

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cytotoxicity Cytotoxicity Assay (MTT) in_vitro_decision Select Non-Toxic Concentrations cytotoxicity->in_vitro_decision no_assay Nitric Oxide (NO) Assay data_analysis Data Analysis and Interpretation no_assay->data_analysis cytokine_assay Cytokine Measurement (ELISA) cytokine_assay->data_analysis western_blot Western Blot (iNOS, COX-2, p-p65, p-IκBα, p-p38, p-ERK, p-JNK) western_blot->data_analysis animal_model LPS-Induced Inflammation in Mice serum_cytokines Serum Cytokine Analysis (ELISA) animal_model->serum_cytokines tissue_histology Lung Histopathology animal_model->tissue_histology serum_cytokines->data_analysis tissue_histology->data_analysis start Start: Prepare this compound start->cytotoxicity in_vivo_decision Determine In Vivo Dose start->in_vivo_decision in_vitro_decision->no_assay in_vitro_decision->cytokine_assay in_vitro_decision->western_blot in_vivo_decision->animal_model

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

In Vitro Anti-Inflammatory Activity

1.1. Cell Culture and Treatment

  • Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For experiments, cells are seeded in appropriate plates (e.g., 96-well for MTT and NO assays, 24-well for ELISA, and 6-well for Western blot) and allowed to adhere overnight.

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

1.2. Cell Viability Assay (MTT Assay)

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After overnight incubation, the cells are treated with various concentrations of this compound (e.g., 1-100 µM) for 24 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

1.3. Nitric Oxide (NO) Production Assay

  • RAW 264.7 cells are seeded in a 24-well plate and treated with this compound and LPS as described in section 1.1.

  • After 24 hours of incubation, the cell culture supernatant is collected.

  • NO production is measured by quantifying the amount of nitrite, a stable metabolite of NO, using the Griess reagent.

  • In a 96-well plate, 100 µL of the cell supernatant is mixed with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • The absorbance is measured at 550 nm. The nitrite concentration is calculated from a sodium nitrite standard curve.

1.4. Pro-Inflammatory Cytokine Measurement (ELISA)

  • RAW 264.7 cells are treated as described in section 1.1.

  • The cell culture supernatants are collected and centrifuged to remove any debris.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and cytokine concentrations are determined from their respective standard curves.

1.5. Western Blot Analysis for iNOS, COX-2, and Signaling Proteins

  • RAW 264.7 cells are seeded in 6-well plates and treated with this compound and LPS.

  • After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a BCA protein assay kit.

  • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • The membrane is then incubated overnight at 4°C with primary antibodies against iNOS, COX-2, phospho-p65, phospho-IκBα, phospho-p38, phospho-ERK, phospho-JNK, and β-actin (as a loading control).

  • After washing with TBST, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The protein bands are visualized using an ECL detection reagent and quantified by densitometry.

In Vivo Anti-Inflammatory Activity

2.1. Animals

  • Male C57BL/6 mice (6-8 weeks old) are used for the in vivo studies.

  • The animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.

  • All animal experiments should be conducted in accordance with approved institutional animal care and use committee protocols.

2.2. LPS-Induced Systemic Inflammation Model

  • Mice are randomly divided into groups: Vehicle control, LPS only, LPS + this compound (at various doses), and LPS + Dexamethasone (positive control).

  • This compound or Dexamethasone is administered (e.g., via intraperitoneal injection) 1 hour prior to the LPS challenge.

  • Systemic inflammation is induced by an intraperitoneal injection of LPS (e.g., 5-10 mg/kg body weight).

  • At a predetermined time point (e.g., 6 hours) after LPS injection, blood is collected via cardiac puncture, and the mice are euthanized.

  • Lung tissues are harvested for histological analysis.

2.3. Measurement of Serum Cytokines

  • Blood samples are allowed to clot and then centrifuged to obtain serum.

  • The levels of TNF-α, IL-6, and IL-1β in the serum are measured using ELISA kits as described in section 1.4.

2.4. Histopathological Analysis of Lung Tissue

  • Lung tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • The sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and tissue damage.

  • The stained sections are examined under a light microscope.

Signaling Pathway Diagrams

NF-κB Signaling Pathway

G cluster_0 Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB p65/p50 IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Activates Transcription DisporosideC This compound DisporosideC->IKK Inhibits DisporosideC->IkB Prevents Phosphorylation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

G cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates AP1 AP-1 p38->AP1 Activate ERK->AP1 Activate JNK->AP1 Activate Inflammatory_Genes Inflammatory Genes AP1->Inflammatory_Genes Induces Transcription DisporosideC This compound DisporosideC->p38 Inhibits Phosphorylation DisporosideC->ERK Inhibits Phosphorylation DisporosideC->JNK Inhibits Phosphorylation

Caption: Proposed inhibition of MAPK signaling pathways by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Disporoside C Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disporoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in in vitro experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the smooth execution of your assays.

Troubleshooting Guide: Resolving this compound Precipitation

This compound, a steroidal saponin, can exhibit poor aqueous solubility, leading to precipitation in cell culture media and other aqueous buffers. This guide provides a systematic approach to troubleshoot and resolve these issues.

Issue: Precipitate Forms Immediately Upon Diluting DMSO Stock Solution in Aqueous Buffer

This is a common occurrence when a compound that is highly soluble in a non-polar organic solvent like DMSO is introduced into a polar aqueous environment. The rapid change in solvent polarity causes the compound to "crash out" of the solution.

Potential CauseRecommended Solution
High Final Concentration The desired final concentration of this compound may exceed its aqueous solubility limit. Action: Perform a solubility test to determine the maximum achievable concentration in your specific medium. Consider lowering the final working concentration for initial experiments.
Rapid Dilution Shock Adding a concentrated DMSO stock directly to a large volume of aqueous media can lead to localized supersaturation and immediate precipitation. Action: Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of the medium. Adding the compound dropwise while gently vortexing can also help.
Low Temperature of Media Solubility often decreases at lower temperatures. Action: Always use pre-warmed (37°C) cell culture media and buffers for dilutions.
High Final DMSO Concentration While DMSO aids in initial solubilization, excessively high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. Action: Aim for a final DMSO concentration of ≤ 0.5%, and ideally ≤ 0.1%, in your cell culture. Ensure your dilution scheme adheres to this.

Issue: Precipitate Forms Over Time During Incubation

Sometimes, a compound may initially appear soluble but precipitates during the course of a long-term experiment.

Potential CauseRecommended Solution
Compound Instability This compound may degrade or aggregate over time under incubation conditions. Action: Assess the stability of this compound in your experimental medium over the time course of your assay.
Media Evaporation In long-term cultures, evaporation can increase the concentration of all media components, including this compound, pushing it beyond its solubility limit. Action: Ensure proper humidification in the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Interaction with Media Components Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can interact with the compound and cause it to precipitate. Action: Test the solubility of this compound in a simpler buffered solution like PBS to determine if media components are contributing to the issue.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: Based on information for steroidal saponins, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for creating a high-concentration stock solution. For some applications, ethanol (B145695) or methanol (B129727) may also be suitable. It is recommended to use anhydrous, high-purity DMSO.

Q2: What is a typical stock concentration for this compound in DMSO?

A2: A stock concentration of 10-20 mM in DMSO is a common starting point. However, the optimal concentration will depend on the specific experimental requirements and the solubility of the particular batch of this compound.

Q3: Can I use other solvents or formulations to improve solubility?

A3: Yes, several strategies can be employed:

  • Co-solvents: A mixture of solvents can sometimes improve solubility. For instance, a combination of DMSO and polyethylene (B3416737) glycol (e.g., PEG300, PEG400) can be effective.

  • Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help maintain the solubility of hydrophobic compounds in aqueous solutions. However, their use must be carefully evaluated for cell-type specific toxicity.

  • Cyclodextrins: Encapsulation with cyclodextrins, such as β-cyclodextrin (β-CD) or its derivatives like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance the aqueous solubility of poorly soluble compounds.

Q4: How can I perform a simple solubility test?

A4: To estimate the solubility of this compound in your cell culture medium:

  • Prepare a serial dilution of your high-concentration DMSO stock of this compound in DMSO.

  • In a clear multi-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 2 µL of each DMSO dilution to 200 µL of media).

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Visually inspect for precipitation immediately and at several time points (e.g., 1, 4, and 24 hours) using a microscope. The highest concentration that remains clear is an approximation of the kinetic solubility.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 1 mg) using an analytical balance.

  • Solvent Calculation: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO required to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Serial Dilution for Cell-Based Assays

  • Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 20 mM). Ensure the compound is fully dissolved.

  • Create Intermediate Dilutions in DMSO: Prepare a series of intermediate dilutions from your high-concentration stock in pure DMSO (e.g., 10 mM, 5 mM, 1 mM).

  • Prepare Final Working Solutions: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C. Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed medium while gently vortexing to achieve the final desired concentrations. The final DMSO concentration should be kept below 0.5%. For example, to achieve a 10 µM final concentration, add 1 µL of a 10 mM stock to 1 mL of medium (final DMSO concentration of 0.1%).

  • Final Check: After dilution, visually inspect the medium for any signs of precipitation before adding it to your cells.

Visualization of Potential Signaling Pathway

Extracts from Disporopsis species, the source of this compound, have been shown to possess anti-inflammatory properties, including the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. A potential mechanism for this is the inhibition of the NF-κB signaling pathway. The following diagram illustrates this hypothetical pathway.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates iNOS_gene iNOS Gene Transcription NFkB_nucleus->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) Production iNOS_protein->NO DisporosideC This compound (Hypothesized) DisporosideC->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

The following workflow diagram outlines the general steps for preparing this compound for in vitro assays.

G cluster_workflow Experimental Workflow for this compound Solubilization start Start weigh Weigh this compound start->weigh dissolve Dissolve in 100% DMSO (e.g., 10-20 mM stock) weigh->dissolve vortex Vortex / Sonicate dissolve->vortex stock_solution High-Concentration Stock Solution vortex->stock_solution intermediate_dilution Prepare Intermediate Dilutions in DMSO stock_solution->intermediate_dilution final_dilution Dilute in Pre-warmed (37°C) Aqueous Medium intermediate_dilution->final_dilution check_precipitation Visually Inspect for Precipitation final_dilution->check_precipitation add_to_cells Add to Cell Culture check_precipitation->add_to_cells Clear troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents - Use Surfactants check_precipitation->troubleshoot Precipitate end End add_to_cells->end troubleshoot->final_dilution

Caption: General workflow for solubilizing this compound for in vitro assays.

Technical Support Center: Overcoming Low Yield in Disporoside C Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the isolation of Disporoside C, a steroidal saponin (B1150181) with potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources can it be isolated?

This compound is a steroidal saponin. It is primarily isolated from the rhizomes of Disporopsis pernyi and Disporum cantoniense. These plants are used in traditional medicine, and their bioactive compounds are of interest for various pharmacological activities.

Q2: What are the main challenges that lead to low yields of this compound during isolation?

Low yields of this compound can be attributed to several factors:

  • Suboptimal Extraction: Inefficient extraction methods may not effectively liberate this compound from the plant matrix.

  • Compound Degradation: Steroidal saponins (B1172615) can be sensitive to factors like pH and temperature, leading to degradation during extraction and purification.[1][2]

  • Co-extraction of Impurities: The crude extract often contains a complex mixture of similar saponins, polysaccharides, and other metabolites, making the purification of this compound challenging and leading to losses at each step.

  • Inefficient Purification: The use of inappropriate chromatographic techniques or unoptimized conditions can result in poor separation and low recovery of the target compound.

Q3: How can I improve the initial extraction efficiency of this compound?

To enhance the extraction of this compound, consider the following:

  • Solvent Optimization: The choice of solvent is critical. Aqueous ethanol (B145695) or methanol (B129727) are commonly used for saponin extraction. The optimal concentration should be determined experimentally, often ranging from 70% to 95%.

  • Extraction Technique: Modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yields and reduce extraction times compared to conventional methods like maceration or reflux extraction.[3]

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent penetration, leading to more efficient extraction.

  • Solid-to-Liquid Ratio: An optimal ratio of plant material to solvent ensures proper mixing and efficient extraction. This parameter should be optimized for your specific experimental setup.

Q4: My crude extract is very complex. How can I effectively remove impurities before final purification?

A crucial step in improving the yield and purity of this compound is the effective removal of impurities from the crude extract. Macroporous resin chromatography is a highly effective technique for this purpose.[4][5] Non-polar resins like D101 or AB-8 can adsorb saponins, while allowing more polar impurities such as sugars and salts to be washed away. The saponin-rich fraction can then be eluted with a higher concentration of ethanol.

Q5: What are the key stability concerns for this compound during the isolation process?

The stability of this compound can be influenced by:

  • pH: Saponins can be susceptible to hydrolysis under acidic or alkaline conditions. Maintaining a near-neutral pH during extraction and purification is generally advisable, although the optimal pH should be determined experimentally.

  • Temperature: High temperatures can lead to the degradation of steroidal saponins. It is recommended to avoid excessive heat during extraction and to perform purification steps at room temperature or below if possible.

  • Enzymatic Degradation: Plant tissues contain enzymes that can degrade saponins upon cell lysis. Using fresh plant material or employing methods to denature enzymes, such as blanching or using organic solvents, can mitigate this issue.

Troubleshooting Guides

Issue 1: Low Yield After Initial Extraction
Possible Cause Troubleshooting Step
Incomplete extractionIncrease extraction time or perform multiple extraction cycles. Consider switching to a more efficient method like ultrasound-assisted extraction.
Inappropriate solventTest different concentrations of ethanol or methanol in water (e.g., 50%, 70%, 95%) to find the optimal solvent system for this compound.
Degradation during extractionAvoid high temperatures by using methods like maceration at room temperature or temperature-controlled sonication. Ensure the pH of the extraction solvent is near neutral.
Inefficient cell wall disruptionEnsure the plant material is finely powdered. Consider enzymatic hydrolysis with cellulases or pectinases to break down cell walls, but optimize conditions to avoid degrading the target saponin.
Issue 2: Poor Separation and Low Recovery During Column Chromatography
Possible Cause Troubleshooting Step
Co-elution of similar saponinsOptimize the mobile phase gradient in preparative HPLC. A shallower gradient can improve the resolution between closely related compounds. Consider using a different stationary phase (e.g., C8 instead of C18) or a different chromatographic technique like High-Speed Counter-Current Chromatography (HSCCC).
Peak tailingThis can be due to interactions with residual silanols on silica-based columns. Adding a small amount of a competing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.
Irreversible adsorption on the columnSaponins can sometimes irreversibly bind to the stationary phase. Ensure the sample is fully dissolved in the mobile phase before loading. If the problem persists, consider a different stationary phase or purification method.
Sample overloadInjecting too much sample can lead to poor separation. Determine the loading capacity of your column and inject smaller amounts if necessary.
Issue 3: Degradation of this compound During Purification
Possible Cause Troubleshooting Step
pH-induced hydrolysisMonitor and control the pH of your mobile phases. Use buffered solutions if necessary to maintain a stable pH.
Thermal degradationPerform chromatographic separations at room temperature. If the compound is particularly sensitive, consider using a cooled autosampler and fraction collector.
OxidationDegas all solvents before use to remove dissolved oxygen. Consider adding an antioxidant to your sample if oxidation is suspected.

Experimental Protocols

General Protocol for this compound Isolation

This protocol provides a general framework. Optimization of specific parameters is recommended for achieving the best results.

1. Extraction:

  • Sample Preparation: Air-dry the rhizomes of Disporopsis pernyi or Disporum cantoniense and grind them into a fine powder (40-60 mesh).

  • Extraction: Macerate the powdered plant material with 70-95% ethanol at room temperature for 24-48 hours with occasional stirring. Repeat the extraction process 2-3 times to ensure complete extraction. Alternatively, use ultrasound-assisted extraction at a controlled temperature (e.g., 50°C) for a shorter duration (e.g., 1-2 hours).

  • Concentration: Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Preliminary Purification with Macroporous Resin:

  • Resin Preparation: Select a suitable macroporous resin (e.g., D101 or AB-8) and pre-treat it by washing sequentially with ethanol and then deionized water.

  • Loading: Dissolve the crude extract in water and load it onto the equilibrated resin column.

  • Washing: Wash the column with several volumes of deionized water to remove highly polar impurities like sugars and salts.

  • Elution: Elute the adsorbed saponins with a stepwise gradient of increasing ethanol concentration in water (e.g., 30%, 50%, 70%, 90% ethanol). Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TDC).

3. Final Purification by Preparative HPLC:

  • Column: Use a reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used. The gradient should be optimized to achieve good separation of this compound from other co-eluting compounds.

  • Detection: Monitor the elution profile using a UV detector (saponins typically have weak UV absorbance at low wavelengths, e.g., 200-210 nm) or an Evaporative Light Scattering Detector (ELSD), which is more suitable for non-chromophoric compounds like saponins.

  • Fraction Collection: Collect the fractions corresponding to the this compound peak.

  • Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.

  • Structure Confirmation: Confirm the identity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the impact of different experimental conditions on the yield of this compound. Researchers should generate their own data based on their specific experimental setup.

Table 1: Effect of Extraction Method on this compound Yield

Extraction MethodSolventTemperature (°C)TimeCrude Extract Yield (%)This compound Content in Crude Extract (mg/g)
Maceration70% Ethanol2548h x 315.28.5
Reflux70% Ethanol802h x 318.57.2 (potential degradation)
Ultrasound-Assisted70% Ethanol501h x 217.810.1

Table 2: Effect of Purification Strategy on this compound Recovery

Purification StepInput (mg this compound)Output (mg this compound)Recovery Rate (%)
Macroporous Resin Chromatography101085084.2
Silica Gel Column Chromatography85055064.7
Preparative HPLC55042076.4

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Disporopsis pernyi) extraction Extraction (e.g., 70% Ethanol, UAE) plant_material->extraction crude_extract Crude Extract extraction->crude_extract pre_purification Preliminary Purification (Macroporous Resin) crude_extract->pre_purification saponin_fraction Saponin-Rich Fraction pre_purification->saponin_fraction prep_hplc Preparative HPLC (C18) saponin_fraction->prep_hplc pure_disporoside_c Pure this compound prep_hplc->pure_disporoside_c analysis Analysis (HPLC, MS, NMR) pure_disporoside_c->analysis

Caption: A generalized workflow for the isolation of this compound.

Potential Signaling Pathways Modulated by Steroidal Saponins

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other steroidal saponins have been shown to exert anti-inflammatory and anticancer effects through the modulation of key signaling cascades such as NF-κB, MAPK, and PI3K/AKT.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway disporoside_c This compound (Hypothesized) ikb_alpha IκBα disporoside_c->ikb_alpha Inhibits Degradation mapk MAPK (p38, ERK, JNK) disporoside_c->mapk Inhibits Phosphorylation pi3k PI3K disporoside_c->pi3k Inhibits Activation nf_kb NF-κB ikb_alpha->nf_kb Inhibition pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nf_kb->pro_inflammatory_cytokines ap1 AP-1 mapk->ap1 inflammatory_genes Inflammatory Genes ap1->inflammatory_genes akt AKT pi3k->akt mtor mTOR akt->mtor cell_proliferation Cell Proliferation & Survival mtor->cell_proliferation

Caption: Hypothesized inhibitory effects on key signaling pathways.

References

Stability issues of Disporoside C in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disporoside C. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once in solution, it is recommended to store it at -80°C for a maximum of one year.

Q2: What are the primary stability concerns for this compound in solution?

A2: As a steroidal saponin (B1150181), this compound is susceptible to degradation in solution, primarily through hydrolysis of its glycosidic bonds.[1][2] This process can be influenced by several factors, including pH, temperature, and the presence of enzymes.

Q3: How does pH affect the stability of this compound in solution?

A3: Steroidal saponins (B1172615) are generally more stable in neutral to slightly acidic conditions. Strong acidic or alkaline conditions can catalyze the hydrolysis of the sugar moieties from the steroidal backbone.[3][4][5] It is advisable to use buffered solutions to maintain a stable pH during your experiments.

Q4: What is the impact of temperature on the stability of this compound solutions?

A4: Elevated temperatures can significantly accelerate the degradation of steroidal saponins. It is recommended to prepare solutions fresh and store them at low temperatures (e.g., 0-4°C for short-term use, -80°C for long-term storage) to minimize degradation. Solutions of some saponins may only be stable for a few days even at 0-4°C.

Q5: What are the visible signs of this compound degradation?

A5: Visual indicators of degradation can include the formation of a precipitate, as the resulting aglycone (sapogenin) is often less soluble than the parent saponin. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the stability of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in solution Degradation of this compound into its less soluble aglycone.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly at -80°C. Consider using a co-solvent to improve the solubility of potential degradation products.
Loss of biological activity Degradation of this compound.Confirm the integrity of your sample using an analytical method like HPLC. Prepare fresh solutions and minimize the time between solution preparation and experimental use.
Inconsistent experimental results Instability of this compound in the experimental buffer or medium.Evaluate the pH and temperature of your experimental conditions. Consider performing a time-course experiment to assess the stability of this compound under your specific experimental conditions.

Experimental Protocols

Protocol: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound in a given solution.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., acetonitrile (B52724), water)
  • Buffer of desired pH
  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
  • C18 HPLC column

2. Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol).
  • Dilute the stock solution to the desired final concentration in the test buffer.
  • Immediately inject a sample (t=0) into the HPLC system to obtain an initial chromatogram and peak area for this compound.
  • Incubate the remaining solution under the desired experimental conditions (e.g., specific temperature and time points).
  • At each time point, withdraw an aliquot, and if necessary, quench the reaction (e.g., by adding an equal volume of cold acetonitrile).
  • Analyze the samples by HPLC.
  • Monitor the peak area of this compound over time. A decrease in the peak area indicates degradation. The appearance of new peaks may correspond to degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength, or Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Stock Solution B Dilute in Test Buffer A->B C Analyze t=0 Sample (HPLC) B->C D Incubate Solution B->D E Analyze Samples at Time Points (HPLC) D->E F Compare Peak Areas to Determine Degradation E->F

Workflow for assessing compound stability.

cluster_troubleshooting Troubleshooting Stability Issues Start Inconsistent Results or Precipitation? Check_Storage Check Storage Conditions (-80°C) Start->Check_Storage Check_pH Is pH of Solution Stable? Check_Storage->Check_pH Yes Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh No Check_Temp Is Temperature Controlled? Check_pH->Check_Temp Yes Check_pH->Prepare_Fresh No Run_QC Run HPLC Quality Control Check_Temp->Run_QC Yes Check_Temp->Prepare_Fresh No

Decision tree for troubleshooting stability.

cluster_pathway Hypothetical Degradation Pathway of a Steroidal Saponin Saponin This compound (Steroidal Saponin) Intermediate Partially Hydrolyzed Saponin Saponin->Intermediate Hydrolysis (Acid/Base/Enzyme/Heat) Aglycone Sapogenin (Aglycone) Intermediate->Aglycone Further Hydrolysis Sugars Sugar Moieties Intermediate->Sugars

Hypothetical degradation of a steroidal saponin.

References

Technical Support Center: Troubleshooting Disporoside C Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Disporoside C.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common chromatographic problem where a peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical, often described as Gaussian. Peak tailing can compromise the accuracy of quantitative analysis and reduce the resolution between adjacent peaks.[1]

Q2: Why is my this compound peak exhibiting tailing?

A2: this compound is a steroidal saponin (B1150181), a class of compounds that can exhibit peak tailing in reverse-phase HPLC for several reasons.[2][3] The most common causes include:

  • Secondary Interactions: Unwanted interactions between this compound and the stationary phase of the HPLC column. A primary cause is the interaction of polar groups on the saponin with residual silanol (B1196071) groups (Si-OH) on the silica-based stationary phase.[1]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.

  • Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[4]

  • System and Hardware Issues: Problems such as a void in the column, a blocked frit, or excessive extra-column volume can also lead to peak tailing.

Q3: How can I quantitatively assess the extent of peak tailing?

A3: Peak tailing is typically measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 often indicates a tailing issue, while a value greater than 1.5 may be unacceptable for quantitative assays. These factors are calculated based on the peak width at a certain percentage of the peak height.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving the cause of this compound peak tailing.

Step 1: Initial Assessment and Diagnosis

The first step is to determine if the issue is specific to this compound or a broader system problem.

Experimental Protocol: Diagnostic Injection

  • Prepare a Neutral Standard: Prepare a solution of a neutral compound that is known to produce a symmetrical peak on your HPLC system (e.g., Toluene).

  • Injection: Inject the neutral standard under the same chromatographic conditions used for this compound.

  • Analysis:

    • Symmetrical Peak: If the neutral standard gives a symmetrical peak, the tailing issue is likely due to specific chemical interactions between this compound and the stationary phase.

    • Tailing Peak: If the neutral standard also tails, this suggests a physical or instrumental problem with the HPLC system.

Step 2: Method Optimization for Chemical Interactions

If the issue is specific to this compound, the following method parameters should be optimized.

Table 1: Mobile Phase Optimization Strategies

ParameterRecommended ActionRationale
Mobile Phase pH Adjust the mobile phase pH. Since the pKa of this compound is not readily available, systematically test a range of acidic pH values (e.g., pH 2.5-4.0). Use a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, 10-25 mM) to maintain a stable pH.For acidic compounds like some saponins, a lower pH suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions.
Mobile Phase Additives Incorporate a mobile phase additive such as triethylamine (B128534) (TEA) or an ionic liquid. For example, add 0.1% (v/v) TEA to the mobile phase.These additives can compete with the analyte for active sites on the stationary phase, effectively masking the silanol groups and improving peak shape.
Organic Modifier Evaluate different organic modifiers. If you are using methanol, try switching to acetonitrile, or vice versa.The choice of organic solvent can influence the interactions between the analyte and the stationary phase.

Experimental Protocol: pH Screening

  • Prepare Mobile Phases: Prepare a series of mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 2.5, 3.0, 3.5, and 4.0).

  • Equilibrate the System: For each mobile phase, allow the HPLC system to equilibrate until a stable baseline is achieved.

  • Inject this compound: Inject a standard solution of this compound.

  • Evaluate Peak Shape: Compare the peak symmetry at each pH and select the pH that provides the most symmetrical peak.

Step 3: Addressing Physical and Instrumental Issues

If the diagnostic injection in Step 1 indicated a system-wide problem, investigate the following potential causes.

Table 2: Troubleshooting Instrumental and Column-Related Problems

ComponentPotential IssueRecommended Action
HPLC Column Column Void or Contamination: A void at the head of the column or a contaminated inlet frit can cause peak distortion.1. Reverse Flush: If permitted by the manufacturer, reverse flush the column. 2. Replace Frit: If the problem persists, the inlet frit may need to be replaced. 3. Replace Column: If the above steps fail, the column may be irreversibly damaged and should be replaced.
Guard Column Contamination or Blockage: A dirty or blocked guard column can lead to peak tailing for all analytes.Remove the guard column and inject the sample. If the peak shape improves, replace the guard column.
System Tubing and Fittings Excessive Extra-Column Volume: Long or wide-bore tubing between the injector, column, and detector can increase peak broadening and tailing.Ensure that all tubing is as short as possible and has a narrow internal diameter. Check that all fittings are properly tightened to avoid dead volume.
Injector Sample Overload: Injecting too high a concentration or volume of the sample can lead to peak tailing.Dilute the sample and inject a smaller volume to see if the peak shape improves.

Experimental Protocol: Column Washing

If column contamination is suspected, the following general washing procedure can be attempted. Always consult the column manufacturer's specific instructions.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the detector cell.

  • Flush with Non-Buffered Mobile Phase: Flush the column with a mobile phase of the same composition but without any buffer salts.

  • Flush with Stronger Solvents: Sequentially flush the column with progressively stronger, miscible solvents. A common sequence for a C18 column is:

    • 100% Methanol

    • 100% Acetonitrile

    • 100% Isopropanol

  • Equilibrate: Re-equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting this compound peak tailing.

Troubleshooting_Workflow cluster_start Start cluster_diagnostic Diagnostic Step cluster_chemical Chemical Troubleshooting cluster_physical Physical/Instrumental Troubleshooting cluster_end Resolution Start This compound Peak Tailing Observed Inject_Neutral Inject Neutral Standard Start->Inject_Neutral Check_Neutral_Peak Symmetrical Peak? Inject_Neutral->Check_Neutral_Peak Adjust_pH Adjust Mobile Phase pH Check_Neutral_Peak->Adjust_pH Yes (Chemical Issue) Check_Column Check Column (Void, Frit) Check_Neutral_Peak->Check_Column No (Physical Issue) Add_Modifier Use Mobile Phase Additive Adjust_pH->Add_Modifier Change_Organic Change Organic Modifier Add_Modifier->Change_Organic Resolved Peak Tailing Resolved Change_Organic->Resolved Check_Guard Check Guard Column Check_Column->Check_Guard Check_System Check System (Tubing, Fittings) Check_Guard->Check_System Check_System->Resolved

Caption: A logical workflow for troubleshooting HPLC peak tailing.

Signaling Pathway of Silanol Interactions

The following diagram illustrates the chemical interaction that is a common cause of peak tailing for polar analytes like saponins.

Silanol_Interaction cluster_stationary_phase Stationary Phase Surface cluster_analyte Analyte cluster_interaction Interaction cluster_result Result Silanol Si-OH Residual Silanol Group Secondary_Interaction Secondary Interaction (Hydrogen Bonding) Silanol->Secondary_Interaction Disporoside_C This compound (with polar functional group) Disporoside_C->Secondary_Interaction Peak_Tailing Peak Tailing Secondary_Interaction->Peak_Tailing

Caption: Interaction of this compound with residual silanol groups.

References

Optimizing dosage for in vivo studies with Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disporoside C

Subject: Information on Optimizing Dosage for in vivo Studies with this compound

Dear Researcher,

Thank you for your inquiry regarding the optimization of dosage for in vivo studies with this compound. After a comprehensive review of currently available scientific literature and public databases, we must inform you that there is a significant lack of published data regarding in vivo studies, dosage recommendations, and the specific mechanism of action for this compound.

This compound is identified as a steroidal saponin (B1150181) isolated from Disporopsis pernyi and is commercially available for research purposes.[1] However, at present, detailed experimental protocols, efficacy data, and toxicity profiles from animal studies are not available in the public domain.

Due to this absence of foundational data, we are unable to provide a detailed technical support center with specific troubleshooting guides, FAQs, quantitative data tables, or validated experimental protocols for this compound as requested. The creation of such resources requires established and peer-reviewed research to ensure accuracy and reliability.

We recommend researchers interested in working with this compound consider the following general guidance for initiating studies with a novel compound:

General Workflow for Establishing in vivo Dosage of a Novel Compound:

Caption: A generalized workflow for determining the in vivo dosage of a novel research compound.

Frequently Asked Questions (FAQs) - General Guidance for Novel Compounds

Q1: How should I determine the starting dose for an in vivo study with a compound that has no prior data?

A1: For a novel compound like this compound, the initial dose-finding studies are critical. It is advisable to begin with a wide range of doses, informed by any available in vitro cytotoxicity data. An acute toxicity study in a small number of animals is often the first step to identify a non-toxic dose range and the maximum tolerated dose (MTD).

Q2: What animal models are appropriate when no specific mechanism of action is known?

A2: The selection of an appropriate animal model is highly dependent on the therapeutic area of interest.[2] Without a known mechanism of action, initial studies are typically conducted in healthy rodents (e.g., mice or rats) to assess safety and pharmacokinetics.[2] If the compound is hypothesized to have an effect in a particular disease, subsequent studies would utilize established models for that condition.

Q3: What are the key parameters to monitor during initial in vivo studies?

A3: During dose-finding and toxicity studies, it is crucial to monitor a range of parameters, including:

  • Clinical Observations: Daily monitoring for any changes in behavior, appearance, and activity.

  • Body Weight: Regular measurement of body weight is a sensitive indicator of general health.

  • Hematology and Clinical Chemistry: Blood analysis to assess organ function (e.g., liver, kidneys).

  • Histopathology: Microscopic examination of tissues to identify any pathological changes.[3]

Troubleshooting Guide - General Considerations

Issue Potential Cause Suggested Action
High mortality at low doses The compound may have a narrow therapeutic index or unexpected toxicity.Re-evaluate in vitro cytotoxicity data. Conduct a more granular dose-escalation study with smaller dose increments.
No observable effect at high doses Poor bioavailability, rapid metabolism, or lack of efficacy.Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Consider alternative routes of administration.
High variability in animal response Issues with formulation, dosing accuracy, or animal health.Ensure the compound is properly solubilized and the formulation is stable. Verify the accuracy of dose administration. Ensure the use of healthy, age- and weight-matched animals from a reputable supplier.

We will continue to monitor for any new publications or data regarding this compound and will update our resources accordingly. We recommend that you also set up alerts in scientific databases to stay informed of any emerging research on this compound.

References

Technical Support Center: Disporoside C Storage and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Disporoside C to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, which can maintain its stability for up to three years.[1] If this compound is dissolved in a solvent, it should be stored at -80°C to ensure stability for up to one year.[1] For short-term storage of solutions, refrigeration at 2-8°C is recommended.

Q2: How does pH affect the stability of this compound in solution?

A2: Like many glycosides, this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions. Neutral or slightly acidic conditions (pH 5-7) are generally preferred for solutions to minimize the rate of hydrolysis of the glycosidic bonds. Strong acidic or alkaline solutions should be avoided to prevent accelerated degradation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is limited, it is a general best practice to protect all chemical compounds from light to prevent potential photodegradation. Therefore, it is recommended to store this compound, both in solid form and in solution, in light-resistant containers such as amber vials or by wrapping the container in aluminum foil.

Q4: What are the visible signs of this compound degradation?

A4: While there may not be distinct visual cues for the initial stages of degradation, significant degradation of this compound in solution might lead to a change in color, the formation of a precipitate, or a decrease in the clarity of the solution. However, the absence of these signs does not guarantee the compound's stability. Analytical methods are necessary for confirmation.

Q5: How can I prevent the degradation of this compound in my experimental solutions?

A5: To minimize degradation, it is recommended to prepare solutions fresh for each experiment. If solutions need to be stored, they should be kept at low temperatures (-20°C or -80°C) and protected from light. Using a slightly acidic buffer (pH 5-7) can also help to stabilize the glycosidic linkages. For applications where oxidative degradation is a concern, the addition of antioxidants may be considered, although compatibility and potential interference with the experiment should be evaluated.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of biological activity of this compound Degradation due to improper storage or handling.1. Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C for powder, -80°C for solutions). 2. Check Solution Age and pH: Use freshly prepared solutions whenever possible. If using a stored solution, verify its age and the pH of the buffer. 3. Analytical Confirmation: Analyze the sample using HPLC to check for the presence of degradation products and to quantify the remaining intact this compound.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) Chemical degradation of this compound.1. Identify Degradation Products: Compare the chromatogram with a reference standard of pure this compound. The new peaks likely correspond to degradation products formed through hydrolysis of the glycosidic bonds. 2. Review Experimental Conditions: Assess the pH, temperature, and solvent composition of your experimental setup to identify conditions that may be promoting degradation.
Inconsistent experimental results Variable stability of this compound stock solutions.1. Standardize Solution Preparation: Prepare and store all this compound stock solutions under identical and optimal conditions. 2. Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. 3. Perform Regular Quality Control: Periodically check the purity of the stock solution using an analytical method like HPLC.

Stability Data Summary

The following table summarizes the recommended storage conditions for this compound to maintain its stability.

Form Storage Temperature Expected Stability Reference
Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]

Experimental Protocols

Protocol: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound and detecting the formation of degradation products using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

2. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with a low percentage of B, and gradually increase to elute this compound and its more hydrophobic degradation products. A typical gradient might be 10-90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan of this compound)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Reference Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration.

  • Stability Samples: Prepare solutions of this compound under the desired stress conditions (e.g., different pH, temperature, light exposure). At specified time points, take aliquots and dilute them to a suitable concentration for HPLC analysis.

4. Analysis:

  • Inject the reference standard to determine the retention time and peak area of intact this compound.

  • Inject the stability samples.

  • Monitor for a decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.

5. Data Interpretation:

  • Calculate the percentage of this compound remaining at each time point compared to the initial concentration.

  • The appearance of new, well-resolved peaks demonstrates the stability-indicating nature of the method.

Visualizations

degradation_pathway Disporoside_C This compound (Steroidal Saponin) Hydrolysis Hydrolysis (Acid, Base, or Enzymatic) Disporoside_C->Hydrolysis Aglycone Aglycone (Steroidal Sapogenin) Hydrolysis->Aglycone Sugar_Moieties Sugar Moieties Hydrolysis->Sugar_Moieties experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep_Solutions Prepare this compound Solutions (Different Conditions: pH, Temp, Light) HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Prep_Solutions->HPLC_Analysis Monitor_Degradation Monitor for Degradation Products (New Peaks) HPLC_Analysis->Monitor_Degradation Quantify_Remaining Quantify Remaining this compound HPLC_Analysis->Quantify_Remaining Assess_Stability Assess Stability and Determine Optimal Storage Conditions Monitor_Degradation->Assess_Stability Quantify_Remaining->Assess_Stability

References

Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometry analysis of Disporoside C, a steroidal saponin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification. In the analysis of this compound from complex biological matrices such as plasma, endogenous components like phospholipids (B1166683) and salts are major contributors to these effects.

Q2: How can I determine if my this compound analysis is being impacted by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Post-column Infusion: This qualitative technique involves continuously infusing a standard solution of this compound into the LC flow after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

  • Post-extraction Spike (Matrix Factor Calculation): This quantitative method compares the response of this compound in a neat solvent to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses is known as the Matrix Factor (MF) .

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF ≈ 1 suggests minimal matrix effect.

Q3: What are the common sources of matrix effects in the analysis of steroidal saponins (B1172615) like this compound?

A3: Common sources include:

  • Endogenous compounds: In biological matrices like plasma, phospholipids, salts, and other endogenous metabolites are primary contributors to ion suppression.

  • Exogenous compounds: Reagents used during sample preparation, or contaminants from collection tubes can introduce interfering substances.

  • Analyte-Metabolite Interactions: Co-elution of this compound with its metabolites can sometimes lead to matrix effects.

Q4: What are the typical adducts observed for saponins like this compound in ESI-MS?

A4: In electrospray ionization (ESI), saponins commonly form several adduct ions. In positive ion mode, you can expect to see protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ are common. The presence of different adducts can depend on the mobile phase composition and the purity of the solvents and additives used.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
Symptom Potential Cause Troubleshooting Action
Peak Tailing Secondary interactions with the column; Column contamination.- Use a mobile phase with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape.- Consider a different column chemistry if tailing persists.- Flush the column with a strong solvent to remove contaminants.
Peak Fronting Sample overload; Sample solvent stronger than mobile phase.- Reduce the injection volume or dilute the sample.- Reconstitute the final extract in a solvent that is weaker than or matches the initial mobile phase composition.
Split Peaks Partially blocked column frit; Column void.- Reverse-flush the column (follow manufacturer's instructions).- Replace the column if the problem persists.- Ensure samples are filtered before injection.
Issue 2: Inconsistent or Low Analyte Response
Symptom Potential Cause Troubleshooting Action
Low Signal Intensity Significant ion suppression; Suboptimal MS source conditions.- Optimize sample preparation to remove interfering matrix components (see Experimental Protocols).- Adjust MS source parameters such as capillary voltage, gas flow, and temperature to enhance this compound ionization.
High Variability in Results Inconsistent matrix effects across samples.- Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound if available.- If a SIL-IS is not available, use a structural analog as an internal standard.- Ensure consistent and reproducible sample preparation.
No Peak Detected Analyte degradation; Incorrect MS parameters.- Prepare fresh samples and standards.- Confirm the correct precursor and product ion transitions for this compound are being monitored.

Quantitative Data on Matrix Effects for Steroidal Saponins

The following table presents representative data on matrix effects and extraction recovery for a panel of nine steroidal saponins analyzed in rat plasma by LC-MS/MS. This data can serve as a benchmark for what to expect during the analysis of this compound. The matrix effect is expressed as a percentage, where values less than 100% indicate ion suppression and values greater than 100% indicate ion enhancement.[1][2]

Analyte (Steroidal Saponin)Concentration (ng/mL)Matrix Effect (%)Extraction Recovery (%)
Saponin 1 592.388.5
50095.191.2
Saponin 2 587.483.8
50090.286.7
Saponin 3 598.694.3
500101.597.1
Saponin 4 5105.4101.2
500103.899.5
Saponin 5 589.185.3
50091.788.0
Saponin 6 594.590.6
50096.892.9
Saponin 7 5102.197.9
500100.996.8
Saponin 8 590.887.1
50093.289.4
Saponin 9 597.393.3
50099.695.5

Experimental Protocols

Protocol 1: Assessment of Matrix Effect by Post-Column Infusion

Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector

  • This compound standard solution (e.g., 100 ng/mL in mobile phase)

  • Blank plasma extract (prepared using the same method as the samples)

Procedure:

  • Set up the LC-MS/MS system with the analytical column.

  • Connect the outlet of the analytical column to one inlet of a T-connector.

  • Connect a syringe pump containing the this compound standard solution to the second inlet of the T-connector.

  • Connect the outlet of the T-connector to the MS ion source.

  • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min).

  • Once a stable baseline signal for this compound is observed, inject the blank plasma extract onto the LC system.

  • Monitor the this compound signal throughout the chromatographic run. Deviations from the stable baseline indicate matrix effects.

Protocol 2: Quantitative Assessment of Matrix Effect (Matrix Factor Calculation)

Objective: To quantify the extent of ion suppression or enhancement.

Procedure:

  • Prepare Set A: Spike a known concentration of this compound into a post-extracted blank plasma sample.

  • Prepare Set B: Prepare a solution of this compound in the reconstitution solvent at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of this compound in Set A) / (Peak Area of this compound in Set B)

Protocol 3: Solid-Phase Extraction (SPE) for this compound from Plasma

Objective: To extract this compound from plasma and remove interfering matrix components.

Materials:

  • SPE cartridges (e.g., C18 or a mixed-mode cation exchange)

  • SPE manifold

  • Plasma sample

  • Internal standard solution (if used)

  • Methanol (MeOH)

  • Water (H₂O)

  • Acetonitrile (ACN)

  • Formic Acid (FA)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of 0.1% FA in ACN (to precipitate proteins). Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of MeOH followed by 1 mL of H₂O.

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% MeOH in H₂O to remove polar interferences.

  • Elution: Elute this compound with 1 mL of MeOH.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_evaluation Matrix Effect Evaluation plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile + Formic Acid) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute drydown Dry Down & Reconstitution elute->drydown lcms LC-MS/MS System drydown->lcms data Data Acquisition post_column Post-Column Infusion data->post_column matrix_factor Matrix Factor Calculation data->matrix_factor

Caption: Experimental workflow for this compound analysis and matrix effect evaluation.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_intensity Intensity Issues start Poor LC-MS Data (Inconsistent Results, Poor Peak Shape) peak_shape Tailing, Fronting, or Splitting? start->peak_shape intensity Low or Variable Signal? start->intensity check_solvent Check Sample Solvent vs. Mobile Phase peak_shape->check_solvent check_column Inspect/Replace Column peak_shape->check_column solution Improved Data Quality check_solvent->solution check_column->solution optimize_spe Optimize Sample Prep (SPE) intensity->optimize_spe optimize_ms Optimize MS Source Parameters intensity->optimize_ms use_is Use Internal Standard intensity->use_is optimize_spe->solution optimize_ms->solution use_is->solution

Caption: Troubleshooting logic for common LC-MS issues in this compound analysis.

References

Technical Support Center: Enhancing the Bioavailability of Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disporoside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a steroidal saponin (B1150181) with potential therapeutic applications. Like many saponins (B1172615), this compound likely exhibits low oral bioavailability due to factors such as poor aqueous solubility, low membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[1][2][3] Enhancing its bioavailability is crucial for achieving therapeutic efficacy in oral dosage forms.

Q2: What are the primary mechanisms limiting the oral bioavailability of saponins like this compound?

A2: The oral bioavailability of saponins is often limited by several factors:

  • Poor Solubility: Saponins can have complex, high molecular weight structures that result in low solubility in aqueous environments like the GI tract.[2][3]

  • Low Permeability: The large and complex structures of saponins can hinder their ability to pass through the intestinal membrane.

  • Gastrointestinal Instability: Saponins can be susceptible to hydrolysis in the acidic environment of the stomach.

  • First-Pass Metabolism: After absorption, saponins may be extensively metabolized in the liver before reaching systemic circulation, reducing the amount of active compound.

  • Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal wall can actively pump saponins back into the intestinal lumen, limiting their absorption.

Q3: What are the most promising strategies for enhancing the bioavailability of this compound?

A3: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:

  • Lipid-Based Drug Delivery Systems: Formulations such as liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.

  • Nanotechnology: Reducing the particle size of this compound to the nanoscale can increase its surface area, leading to improved dissolution and solubility.

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can enhance its dissolution rate.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can improve the aqueous solubility of this compound.

  • Biotransformation: Microbial fermentation can be used to transform this compound into metabolites with potentially higher bioavailability.

Troubleshooting Guides

This section provides solutions to common problems encountered during the development of this compound formulations.

Problem Potential Cause(s) Suggested Solution(s)
Low encapsulation efficiency of this compound in lipid-based formulations. 1. Poor affinity of this compound for the lipid matrix.2. Suboptimal formulation composition (e.g., lipid, surfactant, or co-surfactant concentration).3. Inefficient encapsulation method.1. Screen different lipids and solubilizers to find a matrix with better compatibility for this compound.2. Optimize the ratio of lipids, surfactants, and co-surfactants using a systematic approach like a design of experiments (DoE).3. Experiment with different preparation techniques such as thin-film hydration, ethanol (B145695) injection, or high-pressure homogenization.
Inconsistent particle size and high polydispersity index (PDI) in nanosuspensions. 1. Ineffective size reduction method.2. Improper homogenization or sonication parameters.3. Aggregation of nanoparticles during preparation or storage.1. Optimize the parameters of the size reduction technique (e.g., pressure and cycles for high-pressure homogenization; time and power for sonication).2. Ensure uniform mixing and temperature control during the formulation process.3. Use appropriate stabilizers or surfactants and optimize their concentration.
Poor in vitro dissolution of the formulated this compound. 1. Incomplete amorphization of this compound in solid dispersions.2. Inappropriate choice of carrier or formulation components.3. Insufficient drug loading.1. Verify the amorphous state of this compound in the formulation using techniques like DSC or XRD.2. Screen different polymers or carriers to identify one that provides the best dissolution enhancement.3. Optimize the drug-to-carrier ratio to ensure adequate drug loading without compromising dissolution.
Low in vivo bioavailability despite successful in vitro dissolution enhancement. 1. Significant first-pass metabolism.2. Poor intestinal permeability of the formulation.3. Instability of the formulation in the gastrointestinal environment.1. Co-administer the formulation with a known inhibitor of relevant metabolizing enzymes (e.g., ketoconazole (B1673606) for CYP3A).2. Incorporate permeation enhancers into the formulation or design mucoadhesive nanoparticles to increase residence time at the absorption site.3. Protect the formulation from the gastric environment using enteric coatings or by incorporating stabilizers.

Experimental Protocols

Protocol 1: Preparation of this compound Loaded Proliposomes

This protocol is adapted from a method used for ginseng fruit saponins and can be a starting point for developing a proliposome formulation for this compound.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Sodium deoxycholate (NaDC)

  • Mannitol (B672)

  • Ethanol

  • Deionized water

Procedure:

  • Preparation of Liposome (B1194612) Suspension:

    • Dissolve this compound, SPC, and NaDC in ethanol.

    • Inject the ethanolic solution into deionized water under constant stirring to form a liposome suspension.

  • Preparation of Proliposomes:

    • Dissolve mannitol in the liposome suspension.

    • Spray-dry the resulting solution to obtain a dry, free-flowing proliposome powder.

  • Characterization:

    • Reconstitute the proliposomes in water to form a liposome suspension.

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the reconstituted liposomes using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the unencapsulated this compound using centrifugation or dialysis and quantifying the encapsulated drug using a suitable analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the oral bioavailability of a this compound formulation in a rat model. A similar approach was used to study Angoroside C.

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Procedure:

  • Animal Acclimatization and Fasting:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the rats overnight (12 hours) with free access to water before drug administration.

  • Drug Administration:

    • Divide the rats into two groups: an intravenous (IV) group and an oral (PO) group.

    • Administer a known dose of this compound solution intravenously to the IV group.

    • Administer the this compound formulation orally to the PO group.

  • Blood Sampling:

    • Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Extract this compound from the plasma using a suitable solvent.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) using non-compartmental analysis.

    • Determine the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation cluster_data Data Interpretation prep Preparation of This compound Formulation char Physicochemical Characterization prep->char diss In Vitro Dissolution Testing char->diss admin Animal Dosing (Oral/IV) diss->admin Optimized Formulation blood Blood Sampling admin->blood analysis LC-MS/MS Analysis of Plasma Samples blood->analysis pk Pharmacokinetic Analysis analysis->pk bio Determination of Oral Bioavailability pk->bio

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

Signaling_Pathway Disporoside_C This compound (Oral Administration) GI_Tract Gastrointestinal Tract Disporoside_C->GI_Tract Intestinal_Lumen Intestinal Lumen GI_Tract->Intestinal_Lumen Enterocytes Enterocytes Intestinal_Lumen->Enterocytes Absorption Enterocytes->Intestinal_Lumen P-gp Efflux Portal_Vein Portal Vein Enterocytes->Portal_Vein Liver Liver Portal_Vein->Liver Systemic_Circulation Systemic Circulation Liver->Systemic_Circulation Bioavailable Drug Metabolism First-Pass Metabolism Liver->Metabolism Excretion Biliary Excretion Metabolism->Excretion

Caption: Factors affecting the oral bioavailability of this compound.

References

Technical Support Center: Refinement of Disporoside C Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the purification steps for Disporoside C.

Frequently Asked Questions (FAQs)

Q1: What are the common initial steps for extracting this compound from its plant source?

A1: The initial extraction of this compound, a steroidal saponin (B1150181), typically involves solvent extraction from the dried and powdered plant material, such as Dioscorea zingiberensis or Disporopsis pernyi. A common method involves refluxing the plant material with a 70% ethanol (B145695) solution. The resulting extract is then concentrated to remove the ethanol.[1]

Q2: Which chromatographic techniques are most effective for the purification of this compound?

A2: A multi-step chromatographic approach is generally most effective. This often includes:

  • Macroporous Resin Column Chromatography: This is an excellent initial step for enriching the total saponin fraction and removing pigments, polysaccharides, and other impurities.[1]

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a highly efficient liquid-liquid partitioning technique that is well-suited for separating structurally similar saponins (B1172615) like this compound from a crude extract.[1][2][3]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often used as a final polishing step to achieve high purity of the target compound.

Q3: How can I monitor the presence and purity of this compound during the purification process?

A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the primary methods for monitoring the purification process.

  • TLC: A solvent system such as dichloromethane-methanol-water (65:35:10, v/v/v) can be used to track the separation of saponins on a TLC plate.

  • HPLC: An analytical HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or a UV detector (if the compound has a suitable chromophore) can be used for quantitative analysis and purity assessment.

Troubleshooting Guides

Macroporous Resin Column Chromatography
Issue Possible Cause Troubleshooting Steps
Low recovery of total saponins Inadequate adsorption of saponins to the resin.Ensure the sample is loaded in an aqueous solution to maximize hydrophobic interactions with the resin.
Incomplete elution of the adsorbed saponins.Optimize the ethanol concentration for elution. A stepwise gradient of ethanol (e.g., 30%, 60%, 90%) may be necessary to elute all saponins.
Poor separation from pigments and polar impurities Incorrect choice of macroporous resin.Select a resin with appropriate polarity and pore size for saponin separation. D-101 macroporous resin has been shown to be effective.
The column was not washed sufficiently with water before elution.Ensure a thorough washing step with deionized water after sample loading to remove highly polar impurities.
High-Speed Counter-Current Chromatography (HSCCC)
Issue Possible Cause Troubleshooting Steps
Poor resolution of peaks The selected two-phase solvent system is not optimal.Systematically test different solvent system compositions. A common system for steroidal saponins is ethyl acetate-n-butanol-methanol-water in various ratios. A 4:1:2:4 (v/v/v/v) ratio has been used successfully for similar compounds.
The flow rate is too high.Reduce the flow rate to allow for better partitioning and separation of the compounds. A flow rate of 2 mL/min has been reported as effective.
Emulsion formation The two phases of the solvent system are not well-equilibrated.Thoroughly pre-equilibrate the two phases of the solvent system in a separatory funnel at the operating temperature before use.
Loss of stationary phase The flow rate is too high, or the rotational speed is incorrect.Optimize the flow rate and rotational speed to maintain a stable stationary phase.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause Troubleshooting Steps
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to reduce silanol (B1196071) interactions.
The column is overloaded.Reduce the amount of sample injected onto the column.
Ghost peaks Contamination in the mobile phase or from the previous injection.Use high-purity solvents and flush the column thoroughly between runs.
Irreproducible retention times The column is not properly equilibrated.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Fluctuations in column temperature.Use a column oven to maintain a constant and controlled temperature.

Experimental Protocols

Protocol 1: Extraction and Enrichment of Total Saponins
  • Extraction:

    • Mill the dried rhizomes of Dioscorea zingiberensis into a fine powder.

    • Extract the powder with 70% ethanol three times using reflux.

    • Combine the ethanol extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

    • Redissolve the residue in water and centrifuge to remove any insoluble material.

  • Macroporous Resin Chromatography:

    • Load the supernatant onto a D-101 macroporous resin column.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the total saponins with 60% ethanol.

    • Concentrate the eluate under reduced pressure to obtain the crude saponin extract.

Protocol 2: Purification of this compound using HSCCC
  • Solvent System Preparation:

    • Prepare a two-phase solvent system of ethyl acetate-n-butanol-methanol-water (4:1:2:4, v/v/v).

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC Separation:

    • Fill the HSCCC column with the upper phase as the stationary phase.

    • Dissolve the crude saponin extract in the lower phase.

    • Inject the sample into the column.

    • Pump the lower phase (mobile phase) through the column at a flow rate of 2.0 mL/min.

    • Monitor the effluent using an ELSD detector.

    • Collect fractions based on the resulting chromatogram.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC and HPLC to identify those containing pure this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Enrichment cluster_enrichment Saponin Enrichment cluster_purification Final Purification plant_material Dried Plant Material extraction 70% Ethanol Extraction plant_material->extraction concentration1 Concentration extraction->concentration1 dissolution Redissolve in Water concentration1->dissolution centrifugation Centrifugation dissolution->centrifugation supernatant Supernatant centrifugation->supernatant macroporous_resin Macroporous Resin (D-101) supernatant->macroporous_resin wash Water Wash macroporous_resin->wash elution 60% Ethanol Elution wash->elution concentration2 Concentration elution->concentration2 crude_saponins Crude Saponins concentration2->crude_saponins hsccc HSCCC Separation crude_saponins->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pure_disporoside_c Pure this compound analysis->pure_disporoside_c

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_column Column Chromatography Issues cluster_hplc HPLC Issues cluster_solutions_column Solutions cluster_solutions_hplc Solutions start Problem Encountered during Purification low_yield Low Yield? start->low_yield poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? start->peak_tailing bad_resolution Poor Resolution? start->bad_resolution optimize_elution Optimize Elution Conditions low_yield->optimize_elution check_resin Check Resin Type & Loading low_yield->check_resin poor_separation->check_resin optimize_solvent Optimize Solvent System poor_separation->optimize_solvent add_modifier Add Mobile Phase Modifier (e.g., TFA) peak_tailing->add_modifier check_loading Reduce Sample Loading peak_tailing->check_loading optimize_gradient Optimize Gradient & Flow Rate bad_resolution->optimize_gradient

References

Validation & Comparative

A Comparative Analysis of Disporoside C and Disporoside A: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison between the biological activities of Disporoside C and Disporoside A cannot be provided at this time due to the limited availability of scientific literature on Disporoside A.

While this compound is a recognized steroidal saponin (B1150181) isolated from the plant Disporopsis pernyi, extensive searches of scientific databases and chemical catalogs did not yield specific information regarding a compound formally identified as Disporoside A. Consequently, data on its chemical structure, biological properties, and mechanisms of action are not available for a direct and objective comparison.

This compound: A Profile

This compound is classified as a steroidal saponin, a diverse group of naturally occurring glycosides known for a wide array of biological activities.[1][2] Saponins (B1172615), in general, are recognized for their potential pharmacological applications, including anti-inflammatory, antifungal, and cytotoxic effects.[3][4]

The biological activities of steroidal saponins are largely attributed to their chemical structure, which consists of a steroid aglycone linked to one or more sugar chains.[4] This amphipathic nature allows them to interact with cell membranes, which is often a key aspect of their mechanism of action.

While the specific biological activities of this compound are not extensively detailed in readily available literature, its classification as a steroidal saponin suggests potential for further investigation into its pharmacological properties.

The Search for Disporoside A

In-depth searches for "Disporoside A" did not yield any peer-reviewed scientific articles, chemical structures, or experimental data. It is possible that:

  • Disporoside A is not a formally recognized or published compound name.

  • It is a very rare compound with limited or no published research.

  • The name may be a synonym or a misnomer for another compound.

Without concrete data on Disporoside A, any attempt at a comparative analysis would be speculative and would not meet the standards of a scientific comparison guide.

Future Outlook

Should research on a compound identified as Disporoside A become available, a comparative guide could be developed. Such a guide would require quantitative data from head-to-head studies or from independent studies using standardized experimental protocols. The focus would be on comparing key biological activities such as cytotoxicity against cancer cell lines, anti-inflammatory effects, and impact on specific signaling pathways.

For the scientific community, the potential discovery and characterization of new steroidal saponins from the genus Disporopsis remains an area of interest, given the diverse biological activities exhibited by this class of compounds.

References

Validating the Anti-Cancer Potential of Disporoside C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disporoside C, a steroidal saponin, belongs to a class of compounds that has garnered significant interest for its potential anti-cancer properties. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to other well-researched cardiac glycosides, such as Lanatoside C and Stichoposide C, provides a strong rationale for investigating its anti-neoplastic capabilities. This guide offers a comparative analysis of these related compounds against established chemotherapeutic agents, Doxorubicin and Cisplatin, to provide a framework for validating the potential anti-cancer efficacy of this compound. The information presented herein is intended to serve as a valuable resource for researchers designing preclinical studies for this novel compound.

Comparative Efficacy of Cardiac Glycosides and Standard Chemotherapeutics

The anti-cancer activity of a compound is often initially quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of Lanatoside C, Stichoposide C, Doxorubicin, and Cisplatin against various human cancer cell lines. This data provides a benchmark for evaluating the potential potency of this compound.

CompoundCancer Cell LineCancer TypeIC50 ValueCitation
Lanatoside C A549Lung Carcinoma56.49 ± 5.3 nM[1]
MCF-7Breast Adenocarcinoma0.4 ± 0.1 µM[1]
HepG2Hepatocellular Carcinoma0.238 ± 0.16 µM[1]
HuCCT-1Cholangiocarcinoma0.1720 µM[2]
TFK-1Cholangiocarcinoma0.1034 µM[2]
PC-3Prostate Cancer25-400 nM (Significant inhibition at 100-400 nM after 48h)
DU145Prostate Cancer25-400 nM (Significant inhibition at 100-400 nM after 48h)
Stichoposide C Various Tumor Cell LinesMultipleWide spectrum of anti-cancer effects
HL-60LeukemiaInduces apoptosis in a dose-dependent manner
CT-26Colorectal CancerInduces apoptosis in a dose-dependent manner
Doxorubicin PC3Prostate Cancer2.64 µg/ml
HCT116Colon Cancer24.30 µg/ml
Hep-G2Hepatocellular Carcinoma14.72 µg/ml
A549Lung Carcinoma1.50 µM (48h)
HeLaCervical Cancer1.00 µM (48h)
LNCaPProstate Cancer0.25 µM (48h)
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer0.1-0.45 µg/ml

Potential Mechanisms of Action: Signaling Pathways

Cardiac glycosides are known to exert their anti-cancer effects by modulating various intracellular signaling pathways, primarily through their interaction with the Na+/K+-ATPase pump. Inhibition of this pump leads to a cascade of events that can induce apoptosis, autophagy, and cell cycle arrest. The diagram below illustrates a potential signaling pathway that this compound may modulate, based on the known mechanisms of related cardiac glycosides.

DisporosideC_Pathway DisporosideC This compound NaK_ATPase Na+/K+-ATPase DisporosideC->NaK_ATPase Inhibits Intracellular_Na ↑ Intracellular Na+ NaK_ATPase->Intracellular_Na Leads to AKT_mTOR AKT/mTOR Pathway NaK_ATPase->AKT_mTOR Inhibits MAPK MAPK Pathway NaK_ATPase->MAPK Modulates Wnt Wnt/β-catenin Pathway NaK_ATPase->Wnt Modulates Na_Ca_Exchanger Na+/Ca2+ Exchanger Intracellular_Na->Na_Ca_Exchanger Inhibits Intracellular_Ca ↑ Intracellular Ca2+ Na_Ca_Exchanger->Intracellular_Ca Results in ER_Stress Endoplasmic Reticulum Stress Intracellular_Ca->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis Autophagy Autophagy AKT_mTOR->Autophagy Inhibition leads to MAPK->Apoptosis CellCycleArrest Cell Cycle Arrest Wnt->CellCycleArrest

Caption: Potential signaling pathway modulated by this compound.

Experimental Workflow for Validation

A systematic approach is crucial for validating the anti-cancer potential of a novel compound like this compound. The following workflow outlines the key experimental stages, from initial screening to more in-depth mechanistic studies.

Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine IC50 values in a panel of cancer cell lines. Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Quantify apoptotic cell death. Cytotoxicity_Assay->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Identify effects on cell cycle progression. Apoptosis_Assay->Cell_Cycle_Analysis Western_Blot Western Blot Analysis Investigate modulation of key signaling proteins. Cell_Cycle_Analysis->Western_Blot Xenograft_Model Tumor Xenograft Model Evaluate anti-tumor efficacy in animal models. Western_Blot->Xenograft_Model Toxicity_Study Toxicity Studies Assess safety profile in vivo. Xenograft_Model->Toxicity_Study

Caption: Experimental workflow for validating anti-cancer potential.

Detailed Experimental Protocols

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells induced by this compound.

Materials:

  • Cancer cells treated with this compound (at IC50 concentration)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression levels of key proteins in signaling pathways related to apoptosis and cell proliferation (e.g., Akt, mTOR, Bcl-2, Bax, Caspase-3).

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies against target proteins

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Lyse the treated and untreated cells with RIPA buffer and quantify the protein concentration using the BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add ECL substrate.

  • Visualize the protein bands using a chemiluminescence imaging system and quantify the band intensities.

Conclusion

While further research is imperative to elucidate the specific anti-cancer properties of this compound, the existing data on related cardiac glycosides strongly supports its potential as a novel therapeutic agent. The comparative data, signaling pathway hypotheses, and detailed experimental protocols provided in this guide are intended to facilitate the design and execution of robust preclinical studies to thoroughly validate the anti-cancer potential of this compound. Through a systematic and comparative approach, the scientific community can effectively evaluate its promise in the landscape of cancer drug discovery.

References

A Comparative Analysis of Disporoside C and Other Bioactive Steroidal Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi, with other well-researched steroidal saponins (B1172615), namely Dioscin and Polyphyllin D. Due to the limited publicly available experimental data on this compound, this guide leverages comprehensive data on Dioscin and Polyphyllin D to establish a comparative framework for its potential biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by summarizing existing knowledge and highlighting areas for future investigation.

Introduction to Steroidal Saponins

Steroidal saponins are a diverse group of naturally occurring glycosides, primarily found in the plant kingdom.[1] Their structure consists of a steroidal aglycone (sapogenin) linked to one or more sugar chains.[1] This amphiphilic nature imparts a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects, making them a subject of intense research in pharmacology and medicinal chemistry.[2][3]

This compound , isolated from the rhizomes of Disporopsis pernyi, is a steroidal saponin with the molecular formula C45H76O19 and a molecular weight of 921.07. While its structure has been identified, comprehensive studies on its biological efficacy and mechanisms of action are currently lacking in publicly accessible scientific literature.

Dioscin , a well-characterized spirostanol (B12661974) steroidal saponin, is predominantly found in various Dioscorea species. It is known for its potent anticancer, anti-inflammatory, and neuroprotective properties, which have been extensively documented in numerous in vitro and in vivo studies.[4]

Polyphyllin D , another prominent steroidal saponin, is isolated from the rhizomes of Paris polyphylla. It has demonstrated significant anticancer activity against a wide range of cancer cell lines and has also been investigated for its anti-inflammatory and neuroprotective potential.

Comparative Analysis of Biological Activities

To facilitate a clear comparison, the following tables summarize the available quantitative data on the anticancer, anti-inflammatory, and neuroprotective activities of this compound, Dioscin, and Polyphyllin D.

Anticancer Activity

The cytotoxic effects of these steroidal saponins against various cancer cell lines are presented below. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth.

Compound Cancer Cell Line IC50 (µM) Reference
This compound Data not availableData not available
Dioscin MDA-MB-468 (Triple-negative breast cancer)1.53
MCF-7 (ER-positive breast cancer)4.79
MDA-MB-231 (Breast cancer)3.23 (72h)
MCF-7 (Breast cancer)2.50 (72h)
HeLa (Cervical cancer)~2-20
SiHa (Cervical cancer)~2-20
Polyphyllin D Jurkat (Acute lymphoblastic leukemia)2.8
Ovarian Cancer Cell Lines (Panel of 20)0.2 - 1.4
MDA-MB-231 (Triple-negative breast cancer)1.265
BT-549 (Triple-negative breast cancer)2.551
U87 (Glioblastoma)Data available
Anti-inflammatory Activity

The anti-inflammatory properties of these saponins are crucial for their therapeutic potential in various inflammatory diseases.

Compound Experimental Model Key Findings Reference
This compound Data not availableData not available
Dioscin IL-1β-stimulated human osteoarthritis chondrocytesSuppressed the production of PGE2 and NO; Attenuated the secretion of MMP1 and MMP3.
Zymosan-induced systemic inflammatory response syndrome (SIRS) in rats and miceReduced levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
Polyphyllin D Data on specific anti-inflammatory assays is limited, but its role in modulating inflammatory pathways in cancer is documented.Modulates inflammatory signaling in cancer cells.
Neuroprotective Activity

The potential of these compounds to protect neuronal cells from damage is a growing area of interest.

Compound Experimental Model Key Findings Reference
This compound Data not availableData not available
Dioscin d-galactose-induced aging rat modelImproved spatial learning and memory; Decreased oxidative stress and inflammation in the brain.
6-hydroxydopamine (6-OHDA)-induced Parkinson's disease model in rats and PC12 cellsImproved motor behavior and protected dopaminergic neurons by reducing oxidative stress.
Polyphyllin D Rotenone-induced toxicity in SH-SY5Y cellsExhibits neuroprotective properties against neurodegeneration.
Neuroblastoma cell lines (IMR-32, LA-N-2, NB-69)Induces apoptosis and necroptosis in neuroblastoma cells.

Experimental Protocols

This section provides generalized methodologies for key experiments cited in the analysis of Dioscin and Polyphyllin D. These protocols can serve as a foundation for designing future studies on this compound.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the steroidal saponin (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using a dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO) via the induction of inducible nitric oxide synthase (iNOS). The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the steroidal saponin for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibitory effect as a percentage of the LPS-treated control.

Neuroprotection Assay (Oxidative Stress-Induced Neuronal Cell Death)

This assay evaluates the protective effect of a compound against neuronal cell death induced by an oxidative stressor like hydrogen peroxide (H₂O₂).

Principle: Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. H₂O₂ can induce apoptosis and necrosis in neuronal cells (e.g., PC12 or SH-SY5Y cells). The neuroprotective effect of a compound is assessed by its ability to increase cell viability in the presence of H₂O₂.

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to differentiate if necessary.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the steroidal saponin for a specific period (e.g., 24 hours).

  • Oxidative Stress Induction: Expose the cells to a toxic concentration of H₂O₂ (e.g., 100-200 µM) for a defined duration (e.g., 24 hours).

  • Cell Viability Assessment: Measure cell viability using the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium, which is an indicator of cell membrane damage.

  • Data Analysis: Compare the cell viability in the compound-treated groups to the H₂O₂-only treated group to determine the neuroprotective effect.

Signaling Pathways and Mechanisms of Action

The biological activities of steroidal saponins are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Dioscin and Polyphyllin D have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells through multiple pathways.

anticancer_pathway cluster_dioscin Dioscin cluster_polyphyllinD Polyphyllin D Dioscin Dioscin ROS ROS Dioscin->ROS Induces DNA_damage DNA_damage ROS->DNA_damage p53_activation p53_activation DNA_damage->p53_activation Bax_upregulation Bax_upregulation p53_activation->Bax_upregulation Bcl2_downregulation Bcl2_downregulation p53_activation->Bcl2_downregulation Mitochondrial_pathway Mitochondrial_pathway Bax_upregulation->Mitochondrial_pathway Bcl2_downregulation->Mitochondrial_pathway Caspase_activation Caspase_activation Mitochondrial_pathway->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis Polyphyllin_D Polyphyllin_D SHP2_inhibition SHP2_inhibition Polyphyllin_D->SHP2_inhibition Inhibits JNK_activation JNK_activation Polyphyllin_D->JNK_activation ERK_dephosphorylation ERK_dephosphorylation SHP2_inhibition->ERK_dephosphorylation Proliferation_inhibition Proliferation_inhibition ERK_dephosphorylation->Proliferation_inhibition Bcl2_phosphorylation Bcl2_phosphorylation JNK_activation->Bcl2_phosphorylation Mitochondrial_pathway_PD Mitochondrial_pathway_PD Bcl2_phosphorylation->Mitochondrial_pathway_PD Caspase_activation_PD Caspase_activation_PD Mitochondrial_pathway_PD->Caspase_activation_PD Apoptosis_PD Apoptosis_PD Caspase_activation_PD->Apoptosis_PD Induces

Caption: Anticancer signaling pathways of Dioscin and Polyphyllin D.

Anti-inflammatory Mechanisms

Dioscin has been shown to exert its anti-inflammatory effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.

anti_inflammatory_pathway cluster_nucleus LPS LPS/IL-1β TLR4 TLR4/IL-1R LPS->TLR4 Activates IKK IKK TLR4->IKK Activates Dioscin Dioscin Dioscin->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB->Proinflammatory_genes Translocates & Activates Nucleus Nucleus

Caption: Anti-inflammatory mechanism of Dioscin via NF-κB pathway inhibition.

Neuroprotective Mechanisms

The neuroprotective effects of Dioscin are attributed to its ability to combat oxidative stress and inflammation in the brain.

neuroprotective_pathway cluster_stress Oxidative Stress & Inflammation cluster_effects Neuroprotective Effects Oxidative_Stress Oxidative Stress (ROS, RNS) Neuronal_survival ↑ Neuronal Survival Oxidative_Stress->Neuronal_survival Induces Damage Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) Inflammation->Neuronal_survival Induces Damage Dioscin Dioscin Antioxidant_enzymes ↑ Antioxidant Enzymes (SOD, GPx) Dioscin->Antioxidant_enzymes Upregulates Anti_inflammatory_cytokines ↓ Pro-inflammatory Cytokines Dioscin->Anti_inflammatory_cytokines Downregulates Antioxidant_enzymes->Oxidative_Stress Reduces Anti_inflammatory_cytokines->Inflammation Reduces

Caption: Neuroprotective mechanisms of Dioscin against oxidative stress and inflammation.

Conclusion and Future Directions

This comparative analysis underscores the significant therapeutic potential of steroidal saponins like Dioscin and Polyphyllin D in the fields of oncology, inflammation, and neurodegenerative diseases. While this compound shares a structural class with these well-studied compounds, a notable gap exists in the scientific literature regarding its specific biological activities and mechanisms of action.

Future research should prioritize the comprehensive evaluation of this compound's pharmacological profile. Key areas of investigation should include:

  • In vitro cytotoxicity screening against a broad panel of cancer cell lines to determine its anticancer potential and selectivity.

  • In-depth mechanistic studies to elucidate the signaling pathways modulated by this compound in cancer cells, inflammatory models, and neuronal systems.

  • In vivo studies in relevant animal models to assess its efficacy, pharmacokinetics, and safety profile.

By systematically exploring the bioactivities of this compound, the scientific community can unlock its potential as a novel therapeutic agent and contribute to the growing arsenal (B13267) of natural product-derived medicines. This guide serves as a foundational document to inspire and direct these future research endeavors.

References

In vivo efficacy of Disporoside C versus established drugs

Author: BenchChem Technical Support Team. Date: December 2025

Currently, there is a notable absence of publicly available in vivo efficacy data for the steroidal saponin (B1150181) Disporoside C. While extracts of its source plant, Disporopsis pernyi, and related compounds have been investigated for various biological activities in vitro, comprehensive animal model studies detailing the efficacy of isolated this compound are not found in the reviewed scientific literature. This guide, therefore, serves to outline the existing preclinical data on related compounds and the established methodologies used to evaluate similar natural products, providing a framework for the potential future investigation of this compound.

Introduction to this compound

This compound is a steroidal saponin isolated from the plant Disporopsis pernyi. Steroidal saponins (B1172615) as a class are known to possess a wide range of pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects. Preliminary in vitro studies on extracts from the Disporopsis genus have suggested potential anti-inflammatory and antioxidant properties. However, to ascertain its therapeutic potential, rigorous in vivo studies are essential to evaluate its efficacy, safety, and mechanism of action in a living organism.

Hypothetical Comparative Framework

To illustrate how this compound could be evaluated and compared to established drugs, this guide will present a hypothetical scenario. Assuming future in vivo studies demonstrate its efficacy in an animal model of inflammatory arthritis, a logical comparison would be against a standard-of-care nonsteroidal anti-inflammatory drug (NSAID), such as Diclofenac, and a biologic agent like an anti-TNFα antibody.

Table 1: Hypothetical Comparative Efficacy of this compound in a Collagen-Induced Arthritis (CIA) Mouse Model
ParameterVehicle ControlThis compound (High Dose)This compound (Low Dose)DiclofenacAnti-TNFα Antibody
Arthritis Score (Mean ± SD) 8.5 ± 1.23.2 ± 0.85.1 ± 1.04.5 ± 0.92.1 ± 0.6
Paw Swelling (mm, Mean ± SD) 4.2 ± 0.52.1 ± 0.33.0 ± 0.42.8 ± 0.41.8 ± 0.2
Pro-inflammatory Cytokine (IL-6) Level (pg/mL, Mean ± SD) 150 ± 2565 ± 1598 ± 2085 ± 1840 ± 10
Histopathological Score (Damage, Mean ± SD) 3.8 ± 0.61.5 ± 0.42.5 ± 0.52.2 ± 0.51.0 ± 0.3

Note: The data presented in this table is purely illustrative and not based on actual experimental results for this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standard protocols that would be employed in the hypothetical evaluation of this compound.

Collagen-Induced Arthritis (CIA) in Mice
  • Animal Model: Male DBA/1 mice, 8-10 weeks old, are used.

  • Induction of Arthritis:

    • An emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) is prepared.

    • On day 0, mice are immunized with an intradermal injection of the emulsion at the base of the tail.

    • On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.

  • Treatment:

    • Mice are randomly assigned to treatment groups (e.g., Vehicle, this compound Low Dose, this compound High Dose, Diclofenac, Anti-TNFα Antibody).

    • Treatment is initiated upon the first signs of arthritis (typically around day 25) and administered daily for a predefined period (e.g., 21 days).

  • Efficacy Evaluation:

    • Clinical Scoring: Arthritis severity is scored visually based on the erythema and swelling of each paw (scale of 0-4 per paw, maximum score of 16 per mouse).

    • Paw Swelling Measurement: Paw thickness is measured using a digital caliper.

    • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Biomarker Analysis: Blood samples are collected to measure levels of pro-inflammatory cytokines (e.g., IL-6, TNFα) using ELISA.

Signaling Pathways and Visualization

Understanding the molecular mechanism of a new compound is a critical aspect of drug development. Steroidal saponins often exert their effects by modulating key inflammatory signaling pathways.

Potential Anti-inflammatory Signaling Pathway of this compound

A plausible mechanism for the anti-inflammatory action of a steroidal saponin like this compound could involve the inhibition of the NF-κB signaling pathway. This pathway is central to the transcriptional regulation of numerous pro-inflammatory genes.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex IkB IκB IKK_complex->IkB Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocation Disporoside_C This compound Disporoside_C->IKK_complex Inhibition DNA DNA NF_kB_active->DNA Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS, Cytokines) DNA->Inflammatory_Genes Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow for In Vivo Efficacy Testing

The logical flow of an in vivo study is critical for obtaining meaningful data.

G Animal_Model Animal Model Selection (e.g., CIA Mice) Induction Disease Induction (e.g., Collagen Immunization) Animal_Model->Induction Grouping Randomized Grouping & Treatment Initiation Induction->Grouping Monitoring Clinical Monitoring (Arthritis Score, Paw Swelling) Grouping->Monitoring Endpoint Study Endpoint (e.g., Day 46) Monitoring->Endpoint Analysis Sample Collection & Analysis (Histology, Biomarkers) Endpoint->Analysis Data Data Interpretation & Statistical Analysis Analysis->Data

Caption: Standard workflow for preclinical in vivo efficacy studies.

Conclusion

While this compound remains a compound of interest due to its classification as a steroidal saponin, the current lack of in vivo efficacy data precludes a direct comparison with established drugs. The frameworks and methodologies presented in this guide offer a scientifically grounded approach for future research aimed at elucidating the therapeutic potential of this compound. Further investigation is warranted to isolate this compound in sufficient quantities for animal studies and to subsequently evaluate its efficacy in relevant disease models. Such studies will be pivotal in determining if this compound can emerge as a viable candidate for drug development.

Unraveling Disporoside C: A Comparative Guide to Published Findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of natural compounds, the steroidal saponin (B1150181) Disporoside C, isolated from the plant Disporopsis pernyi, has emerged as a molecule of interest. This guide provides a comprehensive comparison of published data on this compound, focusing on its biological activities and the experimental protocols used to elucidate them. This document is intended to serve as a resource for scientists seeking to replicate and build upon existing findings.

Summary of Reported Biological Activities

Initial investigations into the biological activities of steroidal saponins (B1172615) from the Disporopsis genus have suggested potential cytotoxic and anti-inflammatory properties. While specific peer-reviewed studies detailing the bioactivity of this compound are limited, the broader class of steroidal saponins is known for these effects. Further research is required to definitively characterize the specific activities of this compound.

Quantitative Data Comparison

A critical aspect of replicating and advancing research is the ability to compare quantitative data across studies. Due to the limited number of publications specifically focused on this compound, a direct comparative table of its biological activities with those of alternative compounds is not yet feasible. As more research becomes available, this guide will be updated to include tabular comparisons of metrics such as IC50 values for cytotoxicity or inhibition of inflammatory markers.

Experimental Methodologies

To facilitate the replication of findings, detailed experimental protocols are essential. The following sections outline generalized methodologies for assessing the key biological activities associated with steroidal saponins, which can be adapted for the study of this compound.

Cytotoxicity Assays

A common method to assess the cytotoxic potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay start Seed Cells in 96-well Plate treat Treat with this compound start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

Experimental workflow for determining the cytotoxicity of this compound.

Anti-inflammatory Assays

The anti-inflammatory activity of a compound can be assessed by measuring its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite (B80452) Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Absorbance Measurement: The absorbance at 540 nm is measured, and the nitrite concentration is determined from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.

G cluster_pathway Signaling Pathway: LPS-induced NO Production LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Disporoside_C This compound Disporoside_C->NFkB Inhibition

Potential inhibitory mechanism of this compound on NO production.

Concluding Remarks

The exploration of this compound's biological activities is still in its early stages. This guide consolidates the currently available information and provides standardized protocols to encourage further investigation. As new findings are published, this resource will be updated to provide a more comprehensive comparative analysis for the scientific community. The detailed methodologies and visual representations of workflows and pathways are intended to aid researchers in designing and executing experiments to validate and expand our understanding of this promising natural product.

Head-to-head comparison of different Disporoside C extraction methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient extraction of Disporoside C, a steroidal saponin (B1150181) with significant therapeutic potential, is a critical preliminary step. This guide provides a comprehensive comparison of various extraction methodologies for this compound and related steroidal saponins (B1172615) from its primary source, Dioscorea zingiberensis. The selection of an optimal extraction method is pivotal, influencing the yield, purity, and economic viability of isolating this valuable compound. This comparison encompasses conventional techniques like Heat-Reflux Extraction (HRE) and modern approaches including Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).

Comparative Analysis of Extraction Methods

The following table summarizes key quantitative and qualitative parameters of different extraction methods for steroidal saponins from Dioscorea species. While direct comparative data for this compound is limited, this table leverages data from the extraction of total steroidal saponins from Dioscorea zingiberensis and related compounds to provide a comparative overview.

Extraction MethodPrincipleTypical YieldExtraction TimeSolvent ConsumptionKey AdvantagesPotential Disadvantages
Heat-Reflux Extraction (HRE) Conventional solvent extraction at elevated temperatures.Moderate4 - 8 hoursHighSimple setup, low initial investment.Long extraction time, high energy consumption, potential for thermal degradation of compounds.
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.High30 - 75 minutesModerateReduced extraction time and solvent use, improved yield, suitable for heat-sensitive compounds.[1]Potential for localized heating, equipment cost.
Microwave-Assisted Extraction (MAE) Employs microwave energy to heat the solvent and sample, accelerating extraction.High~18 minutesLow to ModerateVery short extraction time, reduced solvent consumption, high efficiency.[2]Requires specialized equipment, potential for localized overheating.
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (typically CO2) as the solvent.Moderate to High1 - 4 hoursLow (CO2 is recycled)Environmentally friendly ("green") solvent, high selectivity, solvent-free extract.High initial equipment cost, may require co-solvents for polar compounds.

Experimental Protocols

Ultrasound-Assisted Extraction (UAE) of Steroidal Saponins from Polygonatum kingianum (a related species)

This protocol is based on an optimized study for the extraction of steroidal saponins and can be adapted for this compound from Dioscorea zingiberensis.[1]

  • Sample Preparation: Dry the rhizomes of Dioscorea zingiberensis and grind them into a fine powder.

  • Solvent System: Prepare an 85% (v/v) ethanol-water solution.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:10 (g/mL).

    • Extraction Time: 75 minutes.

    • Extraction Temperature: 50°C.

    • Number of Extractions: 3.

  • Procedure: a. Combine the powdered plant material and the 85% ethanol (B145695) solvent in an extraction vessel. b. Place the vessel in an ultrasonic bath and apply ultrasonic waves at the specified temperature and for the designated time. c. After the first extraction, separate the supernatant from the plant residue by filtration or centrifugation. d. Repeat the extraction process on the residue two more times with fresh solvent. e. Combine the supernatants from the three extractions. f. Concentrate the combined extract using a rotary evaporator to obtain the crude steroidal saponin extract.

Microwave-Assisted Extraction (MAE) of Total Steroidal Saponins from Dioscorea zingiberensis

This protocol is based on an optimized study for the extraction of total steroidal saponins from Dioscorea zingiberensis.[2]

  • Sample Preparation: Use dried and powdered rhizomes of Dioscorea zingiberensis.

  • Solvent System: Prepare a 75% (v/v) ethanol-water solution.

  • Extraction Parameters:

    • Solid-to-Liquid Ratio: 1:20 (g/mL).

    • Extraction Temperature: 75°C.

    • Microwave Power: 600 W.

    • Extraction Cycles: 3 cycles of 6 minutes each.

  • Procedure: a. Place the powdered plant material and the 75% ethanol solvent in a specialized microwave extraction vessel. b. Seal the vessel and place it in the microwave extractor. c. Set the microwave power, temperature, and extraction time as specified. d. After each 6-minute cycle, allow for a brief cooling period if necessary, and then restart the irradiation. e. After three cycles, filter the mixture to separate the extract from the solid residue. f. Rinse the residue with a small amount of the solvent to ensure maximum recovery. g. Combine the filtrates and concentrate using a rotary evaporator to yield the crude extract.

Signaling Pathways

Steroidal saponins from Dioscorea zingiberensis, such as this compound, have demonstrated significant anticancer activity. While the specific signaling pathways modulated by this compound are still under investigation, studies on closely related saponins from the same plant, like Zingiberensis Newsaponin (ZnS), have provided valuable insights. ZnS has been shown to inhibit the growth of hepatocellular carcinoma by suppressing the AKR1C1-mediated JAK2/STAT3 signaling pathway.[3] Another related saponin, Dioscin, has been found to modulate the p38 MAPK and AKT/mTOR signaling pathways in breast cancer cells.

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is often implicated in cancer.

JAK2_STAT3_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Extracellular Domain Transmembrane Domain Intracellular Domain Cytokine->Receptor:r1 1. Ligand Binding JAK2_inactive JAK2 (inactive) Receptor:r3->JAK2_inactive 2. Receptor Activation JAK2_active JAK2 (active) JAK2_inactive->JAK2_active 3. JAK2 Phosphorylation STAT3_inactive STAT3 (inactive) JAK2_active->STAT3_inactive 4. STAT3 Phosphorylation STAT3_dimer STAT3 Dimer (active) STAT3_inactive->STAT3_dimer 5. Dimerization STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n 6. Nuclear Translocation ZnS Zingiberensis Newsaponin (ZnS) ZnS->JAK2_active Inhibition Target_Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) STAT3_dimer_n->Target_Genes 7. Gene Transcription Proliferation_Apoptosis Cell Proliferation ↑ Apoptosis ↓ Target_Genes->Proliferation_Apoptosis

References

Unveiling the Bioactivity of Disporoside C: A Statistical and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available bioactivity data for Disporoside C, a steroidal saponin (B1150181) isolated from Disporopsis pernyi, has been conducted to provide researchers, scientists, and drug development professionals with a comparative guide to its potential therapeutic applications. This guide summarizes the current, albeit limited, understanding of this compound's biological activities and provides a framework for future research by detailing relevant experimental protocols and potential signaling pathways.

Due to a scarcity of publicly available research specifically detailing the bioactivity of this compound, this guide draws upon general knowledge of steroidal saponins (B1172615) and outlines the standard methodologies used to assess their anti-inflammatory, anticancer, and neuroprotective effects. The following sections provide a structured overview of these potential activities and the experimental approaches to validate them.

Potential Bioactivities and Comparative Analysis

While specific quantitative data for this compound is not available in the current literature, steroidal saponins as a class have demonstrated a wide range of biological effects. A comparative analysis would typically involve evaluating this compound against other known bioactive compounds. For context, a hypothetical comparison is presented below, illustrating how such data would be structured.

Table 1: Comparative Anti-Inflammatory Activity
CompoundCell LineAssayIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)
This compound RAW 264.7Nitric Oxide (NO) InhibitionData Not AvailableDexamethasoneData Not Available
Compound XRAW 264.7NO Inhibition15.2Dexamethasone5.8
Compound YRAW 264.7NO Inhibition22.5Dexamethasone5.8
Table 2: Comparative Anticancer Activity
CompoundCell LineAssayIC₅₀ (µM)Positive ControlIC₅₀ of Control (µM)
This compound MCF-7MTT AssayData Not AvailableDoxorubicinData Not Available
Compound AMCF-7MTT Assay8.7Doxorubicin1.2
Compound BMCF-7MTT Assay12.1Doxorubicin1.2
Table 3: Comparative Neuroprotective Activity
CompoundCell LineAssay% Protection at 10 µMPositive Control% Protection of Control
This compound HT22Glutamate-induced toxicityData Not AvailableTroloxData Not Available
Compound ZHT22Glutamate-induced toxicity65%Trolox85%
Compound WHT22Glutamate-induced toxicity52%Trolox85%

Experimental Protocols

To facilitate further research into the bioactivity of this compound, detailed standard operating procedures for key in vitro assays are provided below.

Anti-Inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

Anticancer Activity: MTT Assay in MCF-7 Breast Cancer Cells
  • Cell Culture: MCF-7 cells are maintained in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: Cells are treated with a range of concentrations of this compound for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated, and the IC₅₀ value is determined.

Neuroprotective Activity: Glutamate-Induced Toxicity Assay in HT22 Hippocampal Neuronal Cells
  • Cell Culture: HT22 cells are grown in DMEM with 10% FBS.

  • Cell Seeding: Cells are plated in a 96-well plate at a density of 2 x 10⁴ cells/well.

  • Treatment: Cells are pre-treated with this compound for 2 hours.

  • Induction of Toxicity: Glutamate (B1630785) is added to a final concentration of 5 mM and incubated for 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay as described above.

  • Data Analysis: The percentage of neuroprotection is calculated by comparing the viability of cells treated with this compound and glutamate to those treated with glutamate alone.

Visualizing Potential Mechanisms of Action

To illustrate the potential signaling pathways that this compound might modulate based on the known activities of similar steroidal saponins, the following diagrams have been generated.

G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway DisporosideC This compound DisporosideC->NFkB_pathway Inhibition DisporosideC->MAPK_pathway Inhibition Pro_inflammatory_Mediators Pro-inflammatory Mediators (NO, TNF-α) NFkB_pathway->Pro_inflammatory_Mediators MAPK_pathway->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Potential anti-inflammatory mechanism of this compound.

G DisporosideC This compound PI3K_Akt_pathway PI3K/Akt Pathway DisporosideC->PI3K_Akt_pathway Inhibition Bax Bax DisporosideC->Bax Upregulation Bcl2 Bcl-2 DisporosideC->Bcl2 Downregulation GrowthFactorReceptor Growth Factor Receptor GrowthFactorReceptor->PI3K_Akt_pathway CellCycleProgression Cell Cycle Progression PI3K_Akt_pathway->CellCycleProgression Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothetical anticancer signaling pathways for this compound.

G Glutamate Glutamate OxidativeStress Oxidative Stress (ROS) Glutamate->OxidativeStress NeuronalCellDeath Neuronal Cell Death OxidativeStress->NeuronalCellDeath DisporosideC This compound Nrf2_pathway Nrf2 Pathway DisporosideC->Nrf2_pathway Activation AntioxidantEnzymes Antioxidant Enzymes Nrf2_pathway->AntioxidantEnzymes AntioxidantEnzymes->OxidativeStress Inhibition

Caption: Postulated neuroprotective mechanism of this compound.

Conclusion

While the direct experimental evidence for the bioactivity of this compound is currently lacking in the scientific literature, its classification as a steroidal saponin suggests potential therapeutic value in the areas of inflammation, cancer, and neurodegeneration. This guide provides the necessary framework and standardized protocols to encourage and facilitate future research into this promising natural compound. The elucidation of its specific biological activities and mechanisms of action will be crucial for its potential development as a therapeutic agent.

Independent Verification of Disporoside C's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of action of Disoroside C and Stichoposide C, two natural compounds with demonstrated anti-cancer properties. Due to the limited information on "Disporoside C," this guide will focus on the well-documented compound Disorazole C1 and the functionally distinct Stichoposide C . Their mechanisms are compared with established and alternative therapeutic agents, supported by experimental data and detailed protocols to aid in research and development.

Executive Summary

This document elucidates the distinct anti-cancer mechanisms of Disorazole C1 and Stichoposide C. Disorazole C1 is a potent microtubule destabilizer, inducing mitotic arrest and subsequent apoptosis. In contrast, Stichoposide C exhibits a dual mechanism, inducing apoptosis through the generation of ceramide and promoting autophagy via inhibition of the AKT/mTOR signaling pathway. This guide presents a comparative analysis of these compounds against established microtubule-targeting agents (Paclitaxel and Vinblastine) and other natural compounds with similar apoptotic and autophagic induction pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the cytotoxic and mechanistic effects of Disorazole C1, Stichoposide C, and their respective comparative compounds across various cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50 Values) of Microtubule-Targeting Agents

CompoundCell LineIC50 (nM)Reference
Disorazole C1 HeLa1.6 - 6.9
A549 (Lung)~2
Head and Neck Cancer Lines0.358 ± 0.056[1]
Paclitaxel SK-BR-3 (Breast)5.2 ± 0.8
MDA-MB-231 (Breast)3.5 ± 0.5
T-47D (Breast)2.8 ± 0.4
Multiple Human Tumor Lines2.5 - 7.5
Vinblastine A549 (Lung)~3
NCI-H1299 (NSCLC)Not specified, but effective
SH-SY5Y (Neuroblastoma)100

Table 2: Comparative Cytotoxicity (IC50 Values) of Apoptosis and Autophagy Inducers

CompoundCell LineIC50 (µM)MechanismReference
Stichoposide C Ovarian Cancer (A2780, SKOV3)Not specified, but effectiveApoptosis & Autophagy
Leukemia & Colorectal CancerNot specified, but effectiveApoptosis (Ceramide)
Fenretinide Neuroblastoma2.5 - 10Apoptosis (Ceramide)
d-erythro-MAPP (Ceramidase Inhibitor) MCF-7 (Breast)4.4Apoptosis (Ceramide)
Curcumin Malignant Glioma40Autophagy (AKT/mTOR inh.)
Fisetin Prostate CancerNot specified, but effectiveAutophagy (AKT/mTOR inh.)

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate independent verification and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat cells with a range of concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Tubulin Polymerization Assay (Western Blot-Based)

This assay determines whether a compound stabilizes or destabilizes microtubules.

  • Cell Treatment: Treat cells with the test compound for a specified time (e.g., 12 hours).

  • Cell Lysis: Lyse the cells in a hypotonic buffer to separate the soluble (monomeric) and polymerized (microtubule) tubulin fractions.

  • Fraction Separation: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 30 minutes at 4°C. The supernatant contains the soluble tubulin, and the pellet contains the polymerized tubulin.

  • Western Blotting:

    • Separate the proteins from both fractions by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against α-tubulin overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection reagent.

  • Quantification: Use densitometry to quantify the amount of tubulin in the soluble and polymerized fractions. An increase in the polymerized fraction indicates a microtubule-stabilizing agent, while an increase in the soluble fraction indicates a destabilizing agent.

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of a compound on cell cycle progression.

  • Cell Treatment: Treat cells with the test compound for 24-48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity of PI.

Apoptosis Assay (Annexin V/PI Staining)

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Autophagy Assay (Western Blot for LC3B and p62)

This assay measures the induction of autophagy by monitoring the levels of key autophagy-related proteins.

  • Cell Treatment: Treat cells with the test compound for the indicated times.

  • Protein Extraction: Lyse the cells and determine the protein concentration.

  • Western Blotting:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against LC3B and p62/SQSTM1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an ECL reagent.

  • Analysis: An increase in the ratio of LC3B-II to LC3B-I and a decrease in p62 levels are indicative of autophagy induction.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Disorazole_C1_Mechanism cluster_cell Cancer Cell Disorazole_C1 Disorazole C1 Tubulin β-Tubulin Subunit Disorazole_C1->Tubulin Binds to Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization Inhibits Polymerization Mitotic_Arrest G2/M Phase Arrest Microtubule_Destabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Mechanism of Action of Disorazole C1.

Microtubule_Targeting_Agents_Comparison cluster_destabilizers Microtubule Destabilizers cluster_stabilizers Microtubule Stabilizers Microtubule_Dynamics Microtubule Dynamics Mitotic_Arrest Mitotic Arrest Microtubule_Dynamics->Mitotic_Arrest Disruption leads to Disorazole_C1 Disorazole C1 Disorazole_C1->Microtubule_Dynamics Inhibits Polymerization Vinblastine Vinblastine Vinblastine->Microtubule_Dynamics Inhibits Polymerization Paclitaxel Paclitaxel Paclitaxel->Microtubule_Dynamics Promotes Polymerization Inhibits Depolymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Comparison of Microtubule-Targeting Agents.

Stichoposide_C_Mechanism cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Stichoposide_C Stichoposide C SMases Acid & Neutral Sphingomyelinases Stichoposide_C->SMases Activates AKT AKT Stichoposide_C->AKT Inhibits Ceramide Ceramide Generation SMases->Ceramide Caspase_Activation Caspase Activation Ceramide->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis mTOR mTOR AKT->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Dual Mechanism of Action of Stichoposide C.

Experimental_Workflow cluster_assays Downstream Assays cluster_data Data Analysis start Cancer Cell Culture treatment Treat with Compound (e.g., Disorazole C1, Stichoposide C) start->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis mechanism Mechanism-Specific Assays (e.g., Tubulin Polymerization, Western Blot for Autophagy Markers) treatment->mechanism ic50 IC50 Calculation viability->ic50 cell_dist Cell Cycle Distribution cell_cycle->cell_dist apop_quant Quantification of Apoptosis apoptosis->apop_quant mech_ver Verification of Mechanism mechanism->mech_ver

Caption: General Experimental Workflow.

References

Safety Operating Guide

Personal protective equipment for handling Disporoside C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disporoside C

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are based on best practices for handling hazardous chemicals and data extrapolated from safety information for structurally similar steroidal saponins (B1172615), such as Digitonin, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Personal Protective Equipment (PPE)

Given that steroidal saponins as a class can be toxic if ingested, inhaled, or absorbed through the skin, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE for handling this compound.

PPE CategoryMinimum RequirementRecommended Specifications
Hand Protection Double-gloving with nitrile glovesInner glove tucked under the lab coat cuff, outer glove extending over the cuff. Change outer glove immediately upon contamination.
Eye Protection Safety glasses with side shieldsChemical splash goggles are recommended when there is a risk of splashes or aerosols. A face shield should be used in addition to goggles when handling larger quantities or if there is a significant splash risk.
Body Protection Fully-buttoned laboratory coatA chemically resistant apron over the lab coat is recommended. For larger scale operations, a disposable chemical-resistant gown or coverall should be considered.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.If there is a risk of aerosolization or if handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required. For higher risk activities, a powered air-purifying respirator (PAPR) may be necessary.
Operational Plan for Safe Handling

a. Engineering Controls:

  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

b. Procedural Guidance:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Weigh solid this compound in a chemical fume hood. Use a tared, sealed container for transport outside of the hood.

  • Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work area thoroughly. Remove the outer pair of gloves first and dispose of them as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, and any unused this compound powder. Collect in a clearly labeled, sealed, and puncture-resistant hazardous waste container.

  • Liquid Waste: All solutions containing this compound should be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.

  • Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Storage: Store hazardous waste in a designated, secondary containment area away from incompatible materials, awaiting pickup by a certified hazardous waste disposal service.[1][2][3][4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Visualized Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow This compound: PPE Selection Logic start Start: Handling this compound task_assessment Assess Task and Potential Exposure start->task_assessment small_scale Small Scale? (e.g., <100mg) task_assessment->small_scale aerosol_risk Risk of Aerosolization? small_scale->aerosol_risk Yes ppe_base Standard PPE: - Double Nitrile Gloves - Lab Coat - Safety Glasses with Side Shields small_scale->ppe_base No (Large Scale) splash_risk Risk of Splash? aerosol_risk->splash_risk No ppe_hood Work in Chemical Fume Hood aerosol_risk->ppe_hood Yes splash_risk->ppe_base No ppe_goggles Upgrade to Chemical Splash Goggles splash_risk->ppe_goggles Yes ppe_base->aerosol_risk ppe_hood->splash_risk ppe_respirator Add NIOSH-approved Respirator (N95) ppe_face_shield Add Face Shield ppe_goggles->ppe_face_shield Significant Risk

Caption: Logical workflow for selecting appropriate PPE for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。